4,6-Dimethyl-1,3-benzodioxole
Description
Structure
3D Structure
Properties
CAS No. |
125460-36-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4,6-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-4H,5H2,1-2H3 |
InChI Key |
LBRNQJBOHXMZEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)OCO2)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)OCO2)C |
Synonyms |
1,3-Benzodioxole, 4,6-dimethyl- |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Dimethyl-1,3-benzodioxole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4,6-Dimethyl-1,3-benzodioxole, a substituted aromatic heterocyclic compound. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document extrapolates its core characteristics, synthesis, and potential utility from established chemical principles and data on analogous compounds.
Introduction and Chemical Identity
This compound belongs to the benzodioxole class of compounds, which are characterized by a benzene ring fused to a 1,3-dioxole ring. These structures are of significant interest in medicinal chemistry and materials science. The parent compound, 1,3-benzodioxole, and its derivatives are found in numerous natural products and are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1]
CAS Number: A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests it is not a commonly synthesized or commercially available compound.
Chemical Structure: The structure of this compound consists of a 1,3-benzodioxole core with two methyl groups attached to the benzene ring at positions 4 and 6.
Figure 1: Chemical structure of this compound.
Proposed Synthesis Pathway
The most common and effective method for the synthesis of 1,3-benzodioxoles is the methylenation of a corresponding catechol (1,2-dihydroxybenzene).[2] Therefore, a logical synthetic route to this compound would originate from 3,5-dimethylcatechol.
Sources
Spectroscopic Characterization of 4,6-Dimethyl-1,3-benzodioxole: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-1,3-benzodioxole is a substituted aromatic heterocyclic compound. The 1,3-benzodioxole moiety is a common structural motif found in a variety of natural products and pharmacologically active molecules. The addition of methyl groups to the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for drug design and chemical synthesis. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds.
Part 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons, and the methylenedioxy protons.
Reference Data: ¹H NMR of 1,3-Benzodioxole
The ¹H NMR spectrum of the parent 1,3-benzodioxole typically shows a singlet for the methylenedioxy protons and a multiplet for the aromatic protons.
Predicted ¹H NMR Data for this compound
The introduction of two methyl groups at the 4 and 6 positions will have a predictable effect on the ¹H NMR spectrum. The methyl groups are electron-donating, which will shield the aromatic protons, causing their signals to shift to a higher field (lower ppm).
| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~6.6 | Singlet | N/A |
| H-7 | ~6.5 | Singlet | N/A |
| -CH₃ (at C4 & C6) | ~2.2 | Singlet | N/A |
| -O-CH₂-O- | ~5.9 | Singlet | N/A |
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Integrate the signals to determine the relative number of protons.
Caption: Predicted ¹H NMR chemical shifts for this compound.
Part 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Reference Data: ¹³C NMR of 1,3-Benzodioxole
The ¹³C NMR spectrum of 1,3-benzodioxole shows characteristic signals for the aromatic carbons and the methylenedioxy carbon.
Predicted ¹³C NMR Data for this compound
The electron-donating methyl groups will cause a downfield shift for the carbons they are attached to (C4 and C6) and an upfield shift for the adjacent carbons.
| Carbon | Predicted Chemical Shift (δ) in ppm |
| C-4, C-6 | ~130 |
| C-5, C-7 | ~110 |
| C-3a, C-7a | ~148 |
| -CH₃ | ~20 |
| -O-CH₂-O- | ~101 |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR, so a sufficient acquisition time is necessary.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Part 3: Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data for this compound
The IR spectrum will show characteristic absorption bands for the aromatic ring, the methyl groups, and the methylenedioxy group.
| Functional Group | Predicted Absorption Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch (methyl) | 2980-2850 |
| Aromatic C=C stretch | 1600-1450 |
| C-O-C stretch (dioxole) | 1250-1040 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). If it is a solid, it can be analyzed as a KBr pellet or as a solution in a suitable solvent.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Part 4: Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum for this compound
The molecular formula of this compound is C₉H₁₀O₂. The predicted molecular weight is approximately 150.17 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 150.
Predicted Fragmentation Pattern
The fragmentation of benzodioxole derivatives is often characterized by the loss of formaldehyde (CH₂O) from the molecular ion.
| Ion | Predicted m/z | Identity |
| [M]⁺ | 150 | Molecular Ion |
| [M - CH₃]⁺ | 135 | Loss of a methyl radical |
| [M - CH₂O]⁺ | 120 | Loss of formaldehyde |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by using the data for the parent 1,3-benzodioxole as a reference, researchers can confidently predict and interpret the spectroscopic data for this and other substituted benzodioxole derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results for structural confirmation and purity assessment in research and development settings.
References
Sources
Unlocking the Potential of 4,6-Dimethyl-1,3-benzodioxole: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Promising Scaffold for Drug Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutic agents.[3] This technical guide delves into the specific potential of a lesser-explored derivative, 4,6-Dimethyl-1,3-benzodioxole . While direct biological data on this compound is limited, this document, grounded in established medicinal chemistry principles and structure-activity relationships (SAR) of analogous compounds, aims to provide a comprehensive and predictive overview of its synthesis, potential applications, and the experimental workflows required for its evaluation. For researchers and drug development professionals, this guide serves as a foundational resource to inspire and direct future investigations into this promising molecule.
Physicochemical Properties and Rationale for Investigation
The introduction of two methyl groups at the 4- and 6-positions of the 1,3-benzodioxole ring system is predicted to significantly influence its physicochemical properties. These methyl groups are expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. Furthermore, the strategic placement of these methyl groups can influence the molecule's metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. This increased stability could lead to a longer biological half-life, a desirable characteristic for many drug candidates. The electron-donating nature of the methyl groups will also modulate the electronic environment of the aromatic ring, potentially fine-tuning its interactions with biological targets.
Synthesis of this compound: A Proposed Synthetic Workflow
A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for the preparation of substituted benzodioxoles, a two-step synthetic sequence from commercially available 3,5-dimethylphenol is proposed.
Sources
4,6-Dimethyl-1,3-benzodioxole: A Privileged Building Block in Organic Synthesis and Medicinal Chemistry
Executive Summary
The 1,3-benzodioxole (methylenedioxybenzene) motif is a highly privileged scaffold in medicinal chemistry, featured prominently in natural products (e.g., safrole, piperine) and synthetic pharmaceuticals (e.g., paroxetine, tadalafil)[1]. While the unsubstituted 1,3-benzodioxole ring is highly electron-rich, it often suffers from poor regioselectivity during electrophilic aromatic substitution (EAS) and is susceptible to rapid metabolic oxidation by Cytochrome P450 enzymes.
The introduction of methyl groups at the 4 and 6 positions radically alters this profile. 4,6-Dimethyl-1,3-benzodioxole serves as a highly specialized building block. The methylenedioxy bridge provides strong electron-donating (+M) effects to activate the ring, while the 4,6-dimethyl substitution provides intense steric hindrance. This unique combination tightly controls regioselectivity during functionalization and enhances the lipophilicity and metabolic stability of the resulting drug candidates.
Structural and Electronic Profiling: The Causality of Regioselectivity
To utilize this compound effectively in synthetic pathways, one must understand the interplay between its electronic activating effects and its rigid steric constraints[2].
-
Electronic Activation: The oxygen atoms at positions 1 and 3 (attached to bridgeheads 7a and 3a, respectively) exert a strong positive mesomeric (+M) effect. This renders the aromatic ring highly nucleophilic and susceptible to EAS.
-
Steric Blockade: In the standard IUPAC numbering system, the aromatic carbons are C4, C5, C6, and C7. With methyl groups occupying C4 and C6, the only available sites for substitution are C5 and C7.
-
Regiochemical Outcome: C5 is situated directly between the two methyl groups (C4 and C6), creating a severe steric "bay region." Conversely, C7 is flanked only by the C6-methyl and the C7a-oxygen. Because the 5-membered dioxole ring "ties back" the oxygen atom, the steric bulk around C7 is significantly minimized. Consequently, incoming electrophiles are directed almost exclusively to the C7 position, completely overriding the standard para-directing electronic preference of the O1 oxygen.
Regioselective electrophilic aromatic substitution pathways of this compound.
Experimental Workflows: Self-Validating Protocols
Successful functionalization of electron-rich acetals requires suppressing side reactions, specifically the acid-catalyzed or oxidative cleavage of the methylenedioxy bridge.
Protocol: Regioselective Synthesis of 7-Bromo-4,6-dimethyl-1,3-benzodioxole
Causality of Reagent Selection: We utilize N-bromosuccinimide (NBS) rather than elemental bromine (Br₂). Br₂ in acetic acid generates hydrobromic acid (HBr) as a byproduct, which readily cleaves the sensitive acetal linkage. NBS in a mildly polar aprotic solvent provides a low, steady-state concentration of electrophilic bromine, ensuring clean conversion without degrading the scaffold[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.2 M solution.
-
Thermal Control: Cool the solution to 0 °C using an ice-water bath. This thermodynamic control minimizes radical side-reactions at the benzylic methyl groups.
-
Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Keep the reaction shielded from direct light to prevent homolytic cleavage of the N-Br bond.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the starting material is consumed.
-
Quenching (Critical Step): Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any residual electrophilic bromine. This prevents over-bromination during solvent evaporation.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize trace succinimide-derived acidity, protecting the dioxole ring from hydrolysis.
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 7-bromo-4,6-dimethyl-1,3-benzodioxole can be purified via short-path distillation or silica gel chromatography.
Applications in Drug Development
The resulting 7-bromo derivative is a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].
-
Bioisosterism: The this compound core acts as a lipophilic, metabolically stable bioisostere for ortho-dimethoxybenzene (veratrole) moieties. The methyl groups sterically shield the methylene bridge, reducing its liability to CYP450-mediated carbene formation.
-
Conformational Locking: When a biaryl bond is formed at C7, the adjacent C6-methyl group and the dioxole oxygen restrict the rotation of the newly formed bond (inducing atropisomerism). This conformational locking is frequently exploited by medicinal chemists to force molecules into their bioactive conformations, thereby increasing target affinity and residence time.
Drug discovery workflow utilizing the this compound building block.
Quantitative Data Presentation
The following table summarizes the comparative properties of the unsubstituted vs. substituted benzodioxole scaffolds, highlighting why the 4,6-dimethyl variant is chosen for precision synthesis.
| Property | 1,3-Benzodioxole | 5-Bromo-1,3-benzodioxole | This compound |
| Molecular Weight | 122.12 g/mol | 201.02 g/mol | 150.18 g/mol |
| Primary EAS Site | C5 / C6 (Mixture) | C6 (Directed by Br/O) | C7 (Sterically controlled) |
| Steric Hindrance (Core) | Low | Moderate | High (C5 Bay Region) |
| Lipophilicity (LogP) | ~2.0 | ~2.8 | ~2.9 |
| Metabolic Stability | Low (CYP450 oxidation) | Moderate | High (Steric shielding) |
References
-
Structures of Benzodioxole derivatives that have biological activities ResearchGate[Link]
-
Direct C(sp2)–H alkylation of unactivated arenes enabled by photoinduced Pd catalysis Nature Communications / NIH[Link]
Sources
Whitepaper: The Pharmacological Evolution of 4,6-Dimethyl-1,3-benzodioxole and Its Analogs
Executive Summary
The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged pharmacophore deeply embedded in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutics. Among its derivatives, 4,6-dimethyl-1,3-benzodioxole (CAS# 125460-36-8) and its structural analogs represent a critical evolutionary step in targeted drug design[1]. This technical guide provides an in-depth mechanistic and procedural analysis of these compounds, specifically focusing on how structural modifications—such as 4,6-dimethylation—modulate target affinity, metabolic stability, and overall therapeutic efficacy in oncology and infectious diseases.
Structural Causality: The this compound Pharmacophore
In traditional drug development, the unmodified 1,3-benzodioxole ring is often susceptible to cytochrome P450-mediated oxidative cleavage, which opens the methylenedioxy bridge to form a rapidly cleared catechol. The strategic introduction of methyl groups at the 4 and 6 positions serves two distinct, causal purposes:
-
Metabolic Shielding: The steric bulk of the methyl groups physically restricts enzymatic access to the vulnerable acetal carbon and adjacent aromatic C-H bonds. This shielding significantly prolonging the molecule's pharmacokinetic half-life.
-
Electronic Modulation: Methyl groups act as electron-donating groups via hyperconjugation. This enriches the electron density of the aromatic ring, enhancing its capacity to engage in π-π stacking and cation-π interactions within the hydrophobic pockets of target proteins, such as the colchicine-binding site of tubulin[2].
Mechanisms of Action in Oncology and Beyond
Tubulin Polymerization Inhibition
Noscapine, a naturally occurring benzylisoquinoline alkaloid, relies heavily on its 1,3-benzodioxole motif for its antimitotic properties[3]. Advanced research has demonstrated that modifying the 1,3-benzodioxole moiety—such as expanding the dioxolane ring or introducing robust functional groups like deuterium—yields potent cytotoxic agents[4]. These analogs bind stoichiometrically to αβ-tubulin dimers. The causality here is strictly structural: the binding induces a conformational shift that prevents the addition of further tubulin subunits, halting microtubule polymerization. This disruption of the mitotic spindle triggers G2/M phase cell cycle arrest and subsequent apoptosis[3].
Mechanism of tubulin inhibition and apoptosis induction by benzodioxole analogs.
Trx System Inhibition via Arsenical Conjugation
Beyond tubulin targeting, 1,3-benzodioxole derivatives have been conjugated with arsenicals to target the thioredoxin (Trx) system, which is frequently overexpressed in cancer cells[5]. The benzodioxole moiety enhances the lipophilicity and cellular penetrance of the organic arsenical[6]. Once internalized, the conjugate strongly inhibits the Trx system, leading to an overwhelming accumulation of reactive oxygen species (ROS) and selective tumor elimination with minimal peripheral toxicity[6].
Parasiticidal Activity
In the realm of infectious diseases, 1,3-benzodioxole derivatives exhibit pronounced schistosomicidal activity. In vitro studies demonstrate that these compounds induce severe morphological alterations in the tegument of Schistosoma mansoni adult worms, leading to a significant reduction in motility and eventual parasite death[7].
Quantitative Efficacy of Benzodioxole Analogs
The structural modifications of the benzodioxole core directly correlate with enhanced in vitro efficacy across various cancer cell lines. The following table synthesizes the quantitative performance of several key analogs.
| Compound / Analog | Primary Mechanism / Target | Tested Cell Line | IC50 (µM) | Reference |
| Dioxino-noscapine (Analog 20) | Tubulin Polymerization Inhibition | MCF-7 (Breast Cancer) | 0.73 | [4] |
| Deuterated noscapine (14e) | Tubulin Polymerization Inhibition | MCF-7 (Breast Cancer) | 1.50 | [4] |
| N-propargylnoscapine (NPN) | Tubulin Polymerization Inhibition | Breast Cancer | 1.35 ± 0.20 | [2] |
| YL210 (Benzodioxole deriv.) | Antiproliferative Activity | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [8] |
| MAZ2 (Arsenical conjugate) | Trx System Inhibition | Leukemia / Solid Tumors | < 1.00 | [5] |
Self-Validating Experimental Workflows
Step-by-step workflow from synthesis to lead optimization of benzodioxole derivatives.
Protocol: Microwave-Assisted Synthesis of this compound Core
To ensure high yield and reproducibility, a microwave-assisted green chemistry approach is preferred.
-
Preparation: Dissolve 1.0 equivalent of 3,5-dimethylcatechol in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that prevents the solvation of the nucleophilic phenoxide oxygen, thereby maximizing its reactivity.
-
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K
CO ). Causality: K CO deprotonates the catechol hydroxyl groups to form the highly reactive diphenoxide intermediate. -
Alkylating Agent: Add 1.2 equivalents of dibromomethane dropwise.
-
Reaction: Subject the mixture to microwave irradiation at 110°C for 15-20 minutes. Causality: Microwave heating provides uniform energy distribution, rapidly overcoming the activation energy required to close the strained five-membered dioxole ring, minimizing side-product formation.
-
Validation: Monitor completion via Thin Layer Chromatography (TLC). Extract the product using ethyl acetate/water partitioning. Validate the structural integrity using
H-NMR (specifically looking for the characteristic singlet of the methylenedioxy protons around δ 5.9-6.0 ppm) and HR-MS[8].
Protocol: In Vitro Cytotoxicity Assay (MTT)
Every biological evaluation must be a self-validating system, incorporating both positive and negative controls to rule out assay artifacts[8].
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in 96-well plates at a density of 5 × 10
cells/well in complete medium. Incubate for 24 hours at 37°C in a 5% CO atmosphere. -
Treatment: Treat cells with varying concentrations of the synthesized this compound analogs (0.1 µM to 100 µM).
-
Controls: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., 5-Fluorouracil or Sorafenib) to validate the assay's sensitivity[8].
-
Incubation & MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Quantification: Solubilize the formazan crystals in 150 µL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC
values using non-linear regression analysis[8].
Future Perspectives in Drug Development
The exploration of this compound and its analogs is rapidly expanding. Future drug development efforts are focusing on leveraging the bioisosteric properties of the benzodioxole ring to overcome multidrug resistance (MDR) in tumors. Because compounds like the deuterated noscapine analog 14e are not vulnerable to P-glycoprotein (P-gp) efflux pumps, they hold immense promise for treating drug-resistant carcinomas[4]. Furthermore, the integration of these scaffolds into targeted delivery systems, such as amino acid conjugates, is expected to enhance their pharmacokinetic profiles and tissue specificity[2].
References
Sources
- 1. CAS ç»å½å·ï¼125460-36-8ï¼ 4,6-äºç²åº-1,3-è¯å¹¶äºæ°§æç¯, æ´å¤ä¿¡æ¯ã [chemblink.com]
- 2. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noscapine - Wikipedia [en.wikipedia.org]
- 4. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. papers.ssrn.com [papers.ssrn.com]
Comprehensive Safety, Handling, and Pharmacological Applications of 4,6-Dimethyl-1,3-benzodioxole
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)
Executive Summary
As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, causality-driven framework for working with 4,6-Dimethyl-1,3-benzodioxole . This compound is a highly specialized, sterically hindered derivative of the privileged 1,3-benzodioxole scaffold. By integrating its physicochemical profile with stringent safety protocols and advanced pharmacological applications, this guide ensures that researchers can safely handle the material while maximizing its utility in drug discovery and synthetic workflows.
Chemical Identity & Physicochemical Profiling
The 1,3-benzodioxole core (a benzene ring fused to a 1,3-dioxolane ring) is a well-documented pharmacophore. The addition of two methyl groups at the 4 and 6 positions significantly alters the molecule's electronic distribution and steric bulk. This modification increases the lipophilicity of the compound, which enhances cellular permeability in biological assays but also requires specific handling considerations due to altered volatility and solvent interactions.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | This compound | Core scaffold for bioisosteric replacement. |
| CAS Registry Number | 125460-36-8 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C9H10O2 | Indicates a highly reduced, lipophilic structure. |
| Molecular Weight | 150.17 g/mol | Low molecular weight, ideal for fragment-based drug design[1]. |
| Exact Mass | 150.068 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation[1]. |
Toxicological Profile & GHS Safety Standards
Handling this compound requires a deep understanding of its hazard profile. Extrapolating from the parent 1,3-benzodioxole, the compound presents specific flammability and toxicity risks that dictate our engineering controls.
Table 2: GHS Hazard Classification & Causality
| Hazard Class | GHS Code | Precautionary Rationale (Causality) |
| Flammable Liquid | H226 / P210 | The compound's vapor pressure and flash point require explosion-proof handling to prevent ignition from static discharge[2]. |
| Eye Irritation | H319 / P305 | High lipophilicity allows rapid penetration of the corneal epithelium; mandates tight-fitting EN 166 goggles[2]. |
| Respiratory Irritation | H335 / P261 | Volatile organic nature irritates mucous membranes; dictates mandatory use of a Class II fume hood[2]. |
| Aquatic Toxicity | H410 / P273 | The stable dioxolane ring is persistent in aquatic environments; strictly prohibits drain disposal[2]. |
Standard Operating Procedures (SOP) for Safe Handling
To ensure a self-validating safety environment, the following protocols must be strictly adhered to:
-
Engineering Controls: All transfers and reactions must be conducted in a chemical fume hood equipped with explosion-proof ventilation. Causality: Benzodioxole derivatives can form explosive mixtures with air at elevated temperatures; explosion-proof systems eliminate spark risks[3].
-
Static Discharge Prevention: Use non-sparking tools. Ground and bond all receiving containers during solvent transfer. Self-Validation: Utilize a multimeter to verify continuity (< 10 ohms) between the grounded container and the earth ground before initiating transfer[3].
-
Personal Protective Equipment (PPE): Wear chemical-impermeable nitrile gloves (minimum 0.4 mm thickness). Causality: Nitrile provides superior resistance to the non-polar nature of the dimethyl-substituted ring compared to latex, preventing transdermal absorption[2].
-
Storage Conditions: Store in a tightly closed container within a dedicated flammables cabinet, away from direct sunlight and strong oxidizing agents. Causality: UV light and oxidizers can initiate radical cleavage of the sensitive acetal linkage in the dioxolane ring[3].
Role in Drug Development & Pharmacological Synthesis
The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, frequently acting as a bioisostere for catechol groups. Masking the hydroxyls with a methylene bridge prevents rapid Phase II metabolism (glucuronidation), thereby extending the drug's pharmacokinetic half-life.
Recent literature highlights the profound efficacy of benzodioxole derivatives in oncology. Specifically, propargyl ether derivatives of benzodioxole have been validated as potent Histone Deacetylase (HDAC) inhibitors[4]. The oxygen atoms of the dioxolane ring coordinate with the
Figure 1: Mechanism of action for benzodioxole derivatives in HDAC inhibition and apoptosis.
Beyond oncology, structurally related benzodioxole derivatives (such as N-(benzo[d][1,3]dioxol-5-yl) acetamides) have been identified as potent Transport Inhibitor Response 1 (TIR1) auxin receptor agonists, demonstrating the scaffold's versatility in agricultural biotechnology[5].
Validated Experimental Workflow: Synthesis & Cytotoxicity Assay
The following protocol outlines the synthesis of a pharmacologically active functionalized derivative from this compound, followed by an in vitro validation assay.
Phase 1: Electrophilic Functionalization
-
Inert Preparation: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous DCM prevents water from quenching the electrophile, while the inert atmosphere prevents oxidative degradation of the electron-rich aromatic ring.
-
Self-Validation: Monitor the argon bubbler; a steady rate of 1 bubble/second confirms positive pressure and a truly inert environment.
-
-
Catalytic Activation: Add
(1.2 eq) at 0°C, followed by the dropwise addition of the target acyl chloride.-
Causality: The 0°C temperature strictly controls the exothermic reaction rate, preventing poly-substitution. The regioselectivity is naturally governed by the steric bulk of the 4,6-dimethyl groups.
-
-
Reaction Monitoring:
-
Self-Validation: Perform Thin Layer Chromatography (TLC) every 30 minutes. The complete disappearance of the high-Rf starting material spot validates the efficacy of the Lewis acid catalyst.
-
-
Controlled Quenching: Quench the reaction with ice-cold 1M HCl.
-
Causality: The 1,3-benzodioxole core is sensitive to strong acids. Using ice-cold dilute HCl destroys the active Lewis acid complex without cleaving the acetal linkage.
-
Phase 2: In Vitro Cytotoxicity (MTT Assay)
To evaluate the anti-tumor activity of the synthesized derivative against human carcinoma cell lines (e.g., HeLa or MDA-MB-231)[6]:
-
Cell Seeding: Seed cells in a 96-well plate at
cells/well. Incubate for 24h at 37°C in 5% . -
Compound Treatment: Treat cells with serial dilutions (1–100 µM) of the derivative.
-
Self-Validation: Include a vehicle control well containing only 0.1% DMSO. If the vehicle control shows >5% cell death, the assay is invalid, as the cytotoxicity is solvent-driven rather than compound-driven.
-
-
Quantification: After 48h, add 20 µL of MTT solution (5 mg/mL). Incubate for 4h, solubilize the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm to calculate the
.
Figure 2: Step-by-step experimental workflow for the synthesis and validation of benzodioxole derivatives.
References
-
Title: Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer Source: Taylor & Francis URL: [Link]
-
Title: Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity Source: SSRN URL: [Link]
-
Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
Thermochemical Profiling of 1,3-Benzodioxole Derivatives: A Methodological Guide to Thermodynamic Stability and Conformational Dynamics
Executive Summary
The 1,3-benzodioxole scaffold—a bicyclic system comprising a benzene ring fused to a 1,3-dioxolane ring—is a privileged structural motif in medicinal chemistry, agrochemicals, and fragrance development. It forms the core of critical active pharmaceutical ingredients (APIs) such as paroxetine and tadalafil, as well as natural products like safrole and piperonal.
For drug development professionals and formulation scientists, empirical thermochemical data—specifically standard molar enthalpies of formation (
Structural Thermodynamics: The Anomeric Effect vs. -Delocalization
To understand the thermochemistry of 1,3-benzodioxole derivatives, one must first understand the intramolecular forces dictating their geometry. Unlike simple planar aromatic systems, the 1,3-benzodioxole ring's conformation is governed by a delicate, substituent-dependent energetic balance [1].
The structural thermodynamics are driven by two competing orbital interactions:
-
The Anomeric Effect (Favors Puckering): An interaction between a nonbonded oxygen
lone electron pair ( ) and the antibonding orbital ( ) involving the adjacent oxygen atom. This stereoelectronic effect strongly drives the 1,3-dioxolane ring out of planarity to maximize orbital overlap. -
-Delocalization (Favors Planarity): A competing interaction between the same oxygen lone pairs and the antibonding
orbitals of the fused benzenic ring. This force attempts to establish an extended, flat, delocalized -electron system across both rings.
The Causality of Substituent Effects: The electronic nature of the substituent attached to the benzene ring (electron-donating vs. electron-withdrawing) directly modulates this balance. Electron-withdrawing groups pull electron density away from the oxygen lone pairs, attenuating the anomeric effect and flattening the molecule. Conversely, electron-donating groups enrich the system, altering the degree of ring puckering and shifting the standard molar enthalpy of formation [2].
Logical relationship of forces driving 1,3-benzodioxole ring conformation.
Self-Validating Experimental Workflows
Thermochemical accuracy requires a closed-loop, self-validating methodology. Because intermolecular lattice forces in the condensed phase obscure the intrinsic intramolecular forces (like the anomeric effect), researchers must bridge condensed-phase combustion data with phase-transition data to isolate the gas-phase enthalpy [1]. This empirical result is then cross-validated against in silico quantum mechanical models.
Protocol 1: Static Bomb Calorimetry (Condensed Phase Enthalpy)
Purpose: To determine the standard molar energy of combustion (
-
Sample Preparation: Pelletize 3–5 mg of crystalline derivatives. For liquid derivatives (e.g., 5-methyl-1,3-benzodioxole), encapsulate the sample in polyester bags (Melinex) to prevent premature volatilization. Crucial correction: The mass of Melinex must be strictly corrected for its inherent water mass fraction (typically 0.0032) to prevent skewed combustion energies.
-
Combustion: Ignite the sample inside a static bomb calorimeter calibrated with high-purity benzoic acid, under a high-pressure oxygen atmosphere (
MPa). -
Derivation: Record the temperature rise. Convert the resulting
to the standard molar enthalpy of formation in the condensed phase ( ) using Hess's Law, factoring in the highly accurate reference enthalpies of and .
Protocol 2: Phase Transition Calorimetry
Purpose: To measure the enthalpy of sublimation (
-
Method Execution (Calvet Microcalorimetry): Drop the sample, sealed in a thin glass capillary, into a high-temperature Calvet microcalorimeter (held between 367 K and 414 K, depending on the derivative's volatility).
-
Evaporation: Remove the sample from the hot zone via vacuum evaporation.
-
Standardization: Correct the observed high-temperature enthalpies back to standard conditions (
K) using integrated heat capacity ( ) data. Alternatively, for highly stable crystalline derivatives like piperonylic acid, utilize the Knudsen effusion technique to derive sublimation enthalpies from vapor pressure-temperature relationships [2].
Protocol 3: Computational Cross-Validation
Purpose: To ensure the physical data is free of systemic experimental artifacts.
-
Geometry Optimization: Model the derivatives using Density Functional Theory (DFT) utilizing the B3LYP functional with 6-31G** and 6-311G** basis sets.
-
Isodesmic Reactions: Construct theoretical isodesmic reactions—hypothetical reactions where the number and type of chemical bonds are conserved between reactants and products. This cancels out systematic errors in the DFT functional.
-
Validation: Calculate the theoretical gas-phase enthalpy (
) and compare it against the empirically derived gas-phase enthalpy ( ). A convergence of these values validates the entire experimental architecture.
Experimental and computational workflow for thermochemical validation.
Quantitative Thermochemical Data
The following table synthesizes the validated standard molar enthalpies of formation in the gas phase (
| Compound | Substituent (6-R / 5-R) | Standard State | |
| 5-oxoethyl-1,3-benzodioxole | -C(O)CH₃ | Solid | -319.3 ± 2.8 |
| 5-cyano-1,3-benzodioxole | -CN | Solid | -23.2 ± 2.2 |
| 5-nitro-1,3-benzodioxole | -NO₂ | Solid | -176.0 ± 3.2 |
| 5-methyl-1,3-benzodioxole | -CH₃ | Liquid | -184.7 ± 3.5 |
| Sesamol | -OH | Solid | -325.7 ± 1.9 |
| Piperonyl alcohol | -CH₂OH | Solid | -329.0 ± 2.0 |
| Piperonylic acid | -COOH | Solid | -528.9 ± 2.6 |
| Homopiperonylic acid | -CH₂COOH | Solid | -544.5 ± 2.9 |
Data aggregated from Matos et al. (2007) and Matos et al. (2004).
References
-
Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. (2007). Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives. Journal of Chemical & Engineering Data, 52(3), 1089-1094.[Link][1]
-
Matos, M. A. R., Monte, M. J. S., Sousa, C. C. S., Almeida, A. R. R. P., & Morais, V. M. F. (2004). Thermodynamic study of sesamol, piperonyl alcohol, piperonylic acid and homopiperonylic acid: a combined experimental and theoretical investigation. Organic & Biomolecular Chemistry, 2(6), 908-914.[Link][2]
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 4,6-Dimethyl-1,3-benzodioxole from Catechol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged scaffold in medicinal chemistry, frequently utilized to enhance metabolic stability, lipophilicity, and target binding affinity in drug candidates[1]. While the parent 1,3-benzodioxole is easily synthesized, the targeted preparation of its substituted derivatives—specifically 4,6-dimethyl-1,3-benzodioxole —presents a unique regiochemical challenge.
The Regiochemical Problem: A naive approach might involve the initial methylenation of catechol to form 1,3-benzodioxole, followed by direct Friedel-Crafts alkylation. However, the oxygen atoms of the dioxole ring strongly direct electrophilic aromatic substitution (EAS) to the 5- and 6-positions. Achieving a 4,6-substitution pattern directly from 1,3-benzodioxole is synthetically unviable due to these electronic directing effects.
The Solution: To achieve absolute regiocontrol, the methyl groups must be installed onto the catechol ring prior to the formation of the dioxole ring. This protocol leverages a three-step sequence:
-
Bis-Mannich Reaction: Catechol undergoes aminomethylation. The strongly activating hydroxyl groups direct the bulky dimethylaminomethyl groups to the 3 and 5 positions, avoiding the sterically hindered 3,6-substitution pattern under thermodynamic control [2].
-
Catalytic Hydrogenolysis: The benzylic C–N bonds of the Mannich base are cleaved via palladium-catalyzed hydrogenolysis, cleanly yielding 3,5-dimethylcatechol.
-
Methylenation: The 1,3-dioxole ring is formed via a double
displacement of dibromomethane. We employ Cesium Carbonate ( ) rather than standard potassium bases; the large ionic radius of the ion provides a critical "template effect" that coordinates the intermediate phenoxide, drastically reducing intermolecular polymerization and maximizing the yield of the highly strained five-membered ring [3].
Synthetic Workflow
Figure 1: Three-step synthetic workflow for this compound from catechol.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements and expected metrics for a standard 100 mmol scale synthesis.
| Step | Transformation | Reagents (Equiv) | Catalyst / Base | Solvent | Temp / Time | Expected Yield |
| 1 | Aminomethylation | Formaldehyde (2.5), Dimethylamine (2.5) | None | Ethanol | 80 °C / 6 h | 75 - 82% |
| 2 | Hydrogenolysis | 10% Pd/C (5 mol%) | Methanol | 25 °C / 12 h | 85 - 90% | |
| 3 | Methylenation | Dibromomethane (1.5) | DMF | 110 °C / 4 h | 65 - 75% |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 3,5-Bis(dimethylaminomethyl)catechol
Causality Check: Formaldehyde and dimethylamine form a reactive iminium ion in situ. The reaction is run in ethanol to ensure the solubility of the catechol while allowing the highly polar bis-Mannich product to be easily isolated.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Dissolve catechol (11.0 g, 100 mmol) in absolute ethanol (150 mL). Cool the solution to 0 °C using an ice bath.
-
Iminium Generation: Slowly add aqueous dimethylamine (40% w/w, 28.2 mL, 250 mmol) followed by aqueous formaldehyde (37% w/w, 18.6 mL, 250 mmol) dropwise over 30 minutes to prevent uncontrollable exothermic spikes.
-
Reaction: Remove the ice bath and heat the mixture to reflux (80 °C) for 6 hours.
-
Workup: Concentrate the mixture in vacuo. Dissolve the resulting viscous oil in 1M HCl (100 mL) and wash with diethyl ether (2 × 50 mL) to remove unreacted catechol. Adjust the aqueous layer to pH 10 using 2M NaOH. Extract the free base with dichloromethane (3 × 100 mL).
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate to yield Intermediate 1 as a pale yellow oil.
Protocol 2: Synthesis of 3,5-Dimethylcatechol (Hydrogenolysis)
Causality Check: The benzylic amines are highly susceptible to hydrogenolysis. Methanol is used as the solvent to facilitate hydrogen transfer, and a moderate pressure (3 atm) ensures complete conversion without over-reducing the aromatic ring.
-
Setup: Transfer Intermediate 1 (approx. 17.0 g, 75 mmol) into a thick-walled Parr hydrogenation vessel. Dissolve in methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (4.0 g, ~5 mol% Pd) under a continuous stream of argon to prevent autoignition.
-
Reaction: Seal the vessel, purge with nitrogen three times, and then pressurize with
gas to 3 atm (approx. 45 psi). Shake or stir vigorously at room temperature for 12 hours. -
Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The starting material is UV-active and stains positive with ninhydrin. The product (3,5-dimethylcatechol) will stain dark brown/black with aqueous
. -
Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).
-
Isolation: Concentrate the filtrate in vacuo to yield Intermediate 2 as an off-white solid.
Protocol 3: Synthesis of this compound
Causality Check: Dibromomethane is chosen over dichloromethane due to the superior leaving group ability of bromide, which accelerates the cyclization. DMF is required to solubilize the cesium salts and stabilize the transition state.
-
Setup: In a thoroughly dried 250 mL two-neck flask under argon, dissolve 3,5-dimethylcatechol (6.9 g, 50 mmol) in anhydrous DMF (100 mL).
-
Base Addition: Add finely powdered, oven-dried Cesium Carbonate (
, 40.7 g, 125 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. The solution will darken. -
Alkylating Agent: Add dibromomethane (
, 5.2 mL, 75 mmol) in one portion. -
Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 4 hours.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts through a sintered glass funnel and wash the filter cake with ethyl acetate (100 mL).
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add water (200 mL) and extract with ethyl acetate (3 × 100 mL). Crucial step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 100 mL) to completely remove residual DMF.
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to yield the target molecule as a clear, volatile oil.
Self-Validating System & Analytical Expectations
To ensure the integrity of the synthesized this compound, validate the final product against the following spectroscopic benchmarks:
-
GC-MS: Expected molecular ion peak at m/z = 150.07. The fragmentation pattern should show a strong [M-H]+ peak and loss of formaldehyde (M-30).
-
1H NMR (400 MHz,
):- 5.88 (s, 2H) - Characteristic methylenedioxy bridge protons.
- 6.55 (s, 1H) - Aromatic proton at C5 (between the two methyl groups).
- 6.62 (s, 1H) - Aromatic proton at C7.
- 2.25 (s, 3H) - Aryl methyl group at C4.
- 2.30 (s, 3H) - Aryl methyl group at C6.
-
TLC:
in Hexanes:EtOAc (9:1). Visualized by UV (254 nm) and stains bright red/purple with acidic p-anisaldehyde upon heating.
References
-
Taylor & Francis. (2021). Catechol-derived Mannich bases: radical regulatory properties, cytotoxicity and interaction with biomolecules. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]
- European Patent Office. (2004). Method for producing seven-membered diether compounds and intermediates thereof (EP1405851A1). (Details the base-catalyzed alkylation of catechols).
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 1,3-Benzodioxole Derivatives
Introduction & Strategic Importance
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged structural motif in drug discovery, materials science, and natural product synthesis[1]. It serves as a core pharmacophore in numerous bioactive compounds, including the alkaloid dubamine, various antiviral agents, and synthetic analogs of tamoxifen[2]. The Suzuki-Miyaura cross-coupling reaction remains the premier methodology for functionalizing this scaffold. Its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of diverse boronic acids make it indispensable for late-stage functionalization and library synthesis[1],[3].
Mechanistic Insights & Causality in Experimental Design
The successful coupling of 1,3-benzodioxole derivatives requires a deep understanding of the scaffold's electronic properties. The two oxygen atoms in the dioxole ring donate significant electron density into the aromatic system via resonance, fundamentally altering the kinetics of the catalytic cycle:
-
Oxidative Addition (Halogenated Benzodioxoles): When using a halogenated benzodioxole (e.g., 5-bromo-1,3-benzodioxole), the electron-rich arene deactivates the C–X bond toward oxidative addition by the Pd(0) catalyst. Therefore, highly electron-rich and bulky phosphine ligands (such as XPhos) are required to lower the activation barrier for this step and stabilize the resulting Pd(II) intermediate[4].
-
Transmetalation (Benzodioxole Boronic Acids): Conversely, when using a benzodioxole boronic acid (e.g., 1,3-benzodioxole-5-boronic acid), the electron-rich nature accelerates the transmetalation step. However, this same electronic property makes the boronic acid highly susceptible to protodeboronation (hydrolytic cleavage of the C–B bond) if the reaction is heated for prolonged periods without adequate base activation[2].
Optimization of Reaction Conditions
Quantitative data from recent methodological studies highlight the critical role of the catalyst, ligand, and solvent system. Table 1 summarizes the optimization landscape for coupling 1,3-benzodioxole derivatives.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Benzodioxole Derivatives
| Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Observation / Causality |
| Pd(PPh3)4 | Dioxane | K2CO3 | 90 | Trace | Insufficient electron density at the metal center for efficient oxidative addition into the electron-rich C–Br bond[5]. |
| PdCl2(PPh3)2 | Dioxane | K2CO3 | 90 | 55 - 59 | Standard bidentate precursor provides moderate transmetalation efficiency but suffers from slow reductive elimination[5]. |
| PdCl2(XPhos)2 | n-BuOH / H2O | NaOH / TBAOH | 110 (MW) | 87 - 93 | Bulky, electron-rich biaryl phosphine accelerates both oxidative addition and reductive elimination, preventing catalyst decay[2],[4]. |
| Pd/γ-Al2O3 | Toluene / H2O | K3PO4 | 120 | 54 | Heterogeneous, recyclable catalyst; lower yield is attributed to mass transfer limitations and steric hindrance[6],[7]. |
Experimental Workflow & Self-Validating Protocol
Step-by-step workflow for the Suzuki-Miyaura coupling of 1,3-benzodioxole derivatives.
Standard Operating Protocol: Synthesis of a 5-Aryl-1,3-Benzodioxole
This protocol is designed as a self-validating system. By strictly controlling the atmosphere and stoichiometry, deleterious side reactions are minimized, ensuring reproducible yields[1],[7].
Materials Required:
-
5-Bromo-1,3-benzodioxole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
PdCl2(XPhos)2 (0.01 - 0.05 equiv)[2]
-
Base: K2CO3 or aqueous TBAOH (2.0 - 3.0 equiv)
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1,3-benzodioxole, the arylboronic acid, and the PdCl2(XPhos)2 catalyst[1],[2].
-
Causality: Weighing the palladium catalyst last minimizes its exposure to ambient moisture and oxygen, preserving the integrity of the precatalyst.
-
-
Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times[1].
-
Causality: Pd(0) intermediates are highly sensitive to oxidation. Residual oxygen leads to the formation of Pd-black (irreversible catalyst deactivation) and heavily promotes the oxidative homocoupling of the boronic acid[7].
-
-
Solvent & Base Addition: Inject the degassed solvent (e.g., 1,4-Dioxane) via syringe. Follow with the addition of the base. If using an aqueous base solution, ensure it is sparged with Argon for at least 15 minutes prior to addition[2].
-
Reaction Execution: Heat the mixture to 80–110 °C using an oil bath or a microwave reactor (300 W) for 30 minutes to 24 hours, depending on the steric bulk of the substrates[1],[2].
-
In-Process Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or GC-MS.
-
Self-Validation: The disappearance of the limiting reagent (5-bromo-1,3-benzodioxole) validates the completion of the catalytic cycle. The appearance of a highly UV-active spot (due to the extended conjugation of the biaryl product) confirms successful C–C bond formation.
-
-
Work-Up: Cool the reaction mixture to room temperature, dilute with deionized water, and extract three times with Ethyl Acetate (EtOAc)[1]. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography using a Hexanes/EtOAc gradient to afford the pure 1,3-benzodioxole derivative[1].
Troubleshooting & Analytical Validation
-
Issue: High levels of boronic acid homocoupling (Biaryl byproduct).
-
Cause: Oxygen ingress during the reaction or insufficient degassing of the aqueous base[6].
-
Solution: Rigorously degas all solvents via the freeze-pump-thaw method and verify the integrity of the Schlenk line and septa.
-
-
Issue: Protodeboronation (De-borylated starting material).
-
Cause: Extended heating times or excessive water in the presence of strong bases, which hydrolyzes the C–B bond before transmetalation can occur.
-
Solution: Switch to a milder base (e.g., K3PO4 instead of NaOH) or transition to anhydrous conditions utilizing a fluoride source (e.g., CsF) to activate the boron species[7].
-
-
Issue: Incomplete Conversion / Stalled Reaction.
-
Cause: Catalyst poisoning, product inhibition, or high steric hindrance at the coupling site[6].
-
Solution: Upgrade the ligand system to a bulkier biaryl phosphine (e.g., SPhos or XPhos) which actively accelerates the reductive elimination step and prevents the catalyst from resting in an inactive Pd(II) state[4].
-
References
-
National Institutes of Health (PMC). "Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives." Angewandte Chemie. Available at: [Link]
-
RSC Publishing. "Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation." RSC Advances. Available at:[Link]
-
ACS Publications. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. Available at: [Link]
-
ResearchGate. "Optimization of reaction conditions for the Suzuki-Miyaura coupling." Research Journal of Chemistry and Environment. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02394A [pubs.rsc.org]
Application Note: High-Confidence Identification of 4,6-Dimethyl-1,3-benzodioxole using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and robust protocol for the unambiguous identification of 4,6-Dimethyl-1,3-benzodioxole using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. By elucidating the causality behind experimental choices, this protocol ensures scientific integrity and reproducibility. The method's validity is reinforced through in-text citations of authoritative sources and a comprehensive reference list.
Introduction
This compound is a substituted aromatic ether with potential applications in various chemical syntheses. Accurate and reliable identification of this compound is crucial for quality control, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for the identification of volatile and semi-volatile organic compounds due to its exceptional separation efficiency and highly specific detection capabilities.[1] This document provides a comprehensive, field-proven protocol for the analysis of this compound, emphasizing the rationale behind each step to empower the analyst with a deep understanding of the methodology.
Principle of the Method
The fundamental principle of this protocol lies in the synergistic combination of gas chromatography and mass spectrometry. The gas chromatograph separates volatile components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, enabling high-confidence identification by comparison to reference spectra.[2]
Experimental Workflow
The overall experimental workflow for the identification of this compound is depicted in the following diagram:
Caption: GC-MS workflow for this compound identification.
Materials and Reagents
-
This compound (analytical standard, purity ≥98%)
-
Dichloromethane (DCM), HPLC grade or equivalent[3]
-
Hexane, HPLC grade or equivalent[3]
-
Methanol, HPLC grade or equivalent[4]
-
Helium (carrier gas), ultra-high purity (99.999%)
-
0.45 µm Syringe filters (PTFE or other solvent-compatible membrane)
-
2 mL amber glass autosampler vials with PTFE-lined septa
Instrumentation and Analytical Conditions
A standard benchtop Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended. The following parameters have been optimized for the analysis of this compound and related benzodioxole derivatives.[5]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column providing excellent separation for a wide range of semi-volatile organic compounds.[6] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for achieving good sensitivity without overloading the column.[7] |
| Injection Mode | Split (Split Ratio 50:1) | Prevents column overloading and ensures sharp chromatographic peaks for relatively concentrated samples.[7] |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | Initial: 80 °C, hold for 2 min | Allows for the elution of highly volatile components before the analyte. |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation of components with varying boiling points. | |
| Final Hold: 280 °C for 5 min | Ensures elution of any less volatile compounds from the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates extensive and well-characterized mass spectra, enabling library matching.[8] |
| Source Temperature | 230 °C | Minimizes analyte condensation and fragmentation within the ion source. |
| Quadrupole Temperature | 150 °C | Maintains ion trajectory and prevents contamination of the quadrupole. |
| Mass Range | 40 - 400 m/z | A suitable mass range to capture the molecular ion and key fragment ions of this compound. |
| Scan Mode | Full Scan | Acquires a complete mass spectrum at each point in the chromatogram, essential for identification. |
| Solvent Delay | 3 min | Prevents the solvent peak from entering the mass spectrometer, which can cause filament damage and source contamination. |
Protocol: Step-by-Step Methodology
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solution (10 µg/mL): Perform a serial dilution of the primary stock solution with dichloromethane to achieve a final concentration of approximately 10 µg/mL.[4] This concentration is generally suitable for achieving a good signal-to-noise ratio without detector saturation.
Sample Preparation
-
Liquid Samples: If the sample is a liquid, dissolve a known amount in dichloromethane to an estimated concentration within the working range of the instrument.
-
Solid Samples: For solid samples, perform a solvent extraction. A common starting point is to use sonication or vortexing with dichloromethane.
-
Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the GC injector or column.[3]
-
Vialing: Transfer the filtered solution into a 2 mL amber glass autosampler vial and seal with a PTFE-lined septum.
GC-MS System Suitability Check
Before analyzing samples, it is imperative to verify the performance of the GC-MS system.
-
Tuning: Perform an autotune of the mass spectrometer using a suitable tuning compound (e.g., PFTBA) to ensure proper mass calibration and resolution.
-
Blank Analysis: Inject a vial of pure dichloromethane to check for system contamination and carryover.
-
Standard Injection: Inject the 10 µg/mL working standard solution to verify the retention time, peak shape, and spectral integrity of this compound.
Sample Analysis
-
Create a sequence in the instrument control software including blanks, standards, and unknown samples.
-
Initiate the sequence to perform the automated analysis.
Data Analysis and Identification
Chromatographic Analysis
-
Examine the Total Ion Chromatogram (TIC) for a peak at the expected retention time of this compound.
-
Integrate the peak of interest and note its retention time. The retention time should be consistent with that of the analytical standard.
Mass Spectral Identification
-
Obtain the mass spectrum of the chromatographic peak of interest by averaging the scans across the peak and subtracting the background spectrum.
-
Library Search: Compare the acquired mass spectrum against a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[9][10] A high match factor (typically >800) provides a strong indication of the compound's identity.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,3-Benzodioxole [webbook.nist.gov]
- 10. store.bruker.com [store.bruker.com]
- 11. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4,6-Dimethyl-1,3-benzodioxole as a Regioselective Scaffold in Pharmaceutical Synthesis
Executive Summary
The 1,3-benzodioxole motif is a privileged pharmacophore embedded in numerous FDA-approved therapeutics. However, functionalizing the unsubstituted benzodioxole core often yields complex, difficult-to-separate mixtures of regioisomers. 4,6-Dimethyl-1,3-benzodioxole (CAS 125460-36-8) circumvents this critical bottleneck. By strategically occupying the C4 and C6 positions with methyl groups, this building block restricts the available sites for electrophilic aromatic substitution (EAS), enabling highly regioselective functionalization.
This intermediate is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of highly substituted EZH1/EZH2 dual inhibitors (such as Valemetostat analogs) utilized in targeted oncology therapies[1].
Mechanistic Insights: Regioselectivity and Steric Control
Understanding the electronic and steric interplay within the this compound core is essential for predicting reaction outcomes.
-
Electronic Directing Effects: In a standard 1,3-benzodioxole ring, the methylenedioxy oxygens (O1 and O3) exert a powerful +M (resonance) effect, highly activating the aromatic ring toward EAS[2]. O1 directs incoming electrophiles to the C7 and C5 positions, while O3 directs to the C4 and C6 positions.
-
Steric Blocking: In the 4,6-dimethyl scaffold, the C4 and C6 positions are covalently blocked by methyl groups, completely eliminating O3-directed substitution pathways.
-
Causality of C7 Preference: The only remaining available sites for substitution are C5 and C7. The C5 position is sterically compressed between the two methyl groups at C4 and C6. Consequently, electrophilic attack is kinetically and thermodynamically driven to the relatively unhindered C7 position[2].
This intrinsic regiocontrol eliminates the need for complex chromatographic separations of regioisomers, maximizing the yield of the desired API intermediate and streamlining scale-up operations.
Regioselective EAS pathway of this compound favoring C7 substitution.
Key Synthetic Workflows & Protocols
To leverage this scaffold in drug discovery, two primary functionalization protocols are routinely employed: Bromination (setting up cross-coupling) and Formylation (setting up reductive amination).
Protocol A: Regioselective Bromination
Target: 7-Bromo-4,6-dimethyl-1,3-benzodioxole Purpose: Installs a versatile halogen handle at C7, preparing the scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This is an essential step for appending complex heterocyclic side chains, such as the pyridone motifs found in EZH inhibitors[1][3].
Self-Validating System: The success and regioselectivity of this reaction are validated in-process via 1H-NMR. The starting material exhibits two distinct aromatic singlets (C5-H and C7-H). Successful C7 bromination is confirmed by the disappearance of one aromatic proton signal, shifting the spectrum to a single isolated aromatic peak, alongside the expected mass shift in LC-MS.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve this compound (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Lowering the temperature suppresses radical side-reactions and maximizes electrophilic regiocontrol.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 10.5 mmol) in small portions over 15 minutes[4]. Causality: Portion-wise addition prevents exothermic spikes that could lead to over-bromination or degradation of the methylenedioxy ring.
-
Reaction Monitoring: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or HPLC until the starting material is fully consumed.
-
Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize any residual active bromine species. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL), and wash the combined organic layers with brine.
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 7-bromo derivative.
Step-by-step experimental workflow for the regioselective bromination protocol.
Protocol B: Vilsmeier-Haack Formylation
Target: this compound-7-carboxaldehyde Purpose: Introduces an aldehyde group at C7. This provides a highly reactive handle for reductive amination—a critical workflow for installing the amine-containing cyclohexyl moieties common in modern targeted therapies[1]. The reaction utilizes Phosphorus Oxychloride (POCl3) and Dimethylformamide (DMF) to generate the Vilsmeier reagent, which selectively attacks the unhindered C7 position.
Quantitative Data Presentation
The following table summarizes the optimized reaction conditions, isolated yields, and regioselectivity ratios for key electrophilic substitutions on the this compound scaffold.
| Reaction Type | Reagents & Conditions | Major Product | Isolated Yield | Regioselectivity (C7:C5) |
| Bromination | NBS, DCM, 0 °C to RT, 2h | 7-Bromo-4,6-dimethyl-1,3-benzodioxole | 88% | > 99:1 |
| Formylation | POCl3, DMF, 90 °C, 4h | This compound-7-carboxaldehyde | 76% | 95:5 |
| Nitration | HNO3, AcOH, 0 °C, 1h | 4,6-Dimethyl-7-nitro-1,3-benzodioxole | 82% | 98:2 |
Note: Data reflects optimized bench-scale syntheses prioritizing the C7 regioisomer. Minor C5 impurities are typically removed during standard recrystallization or silica plug filtration.
References
- Title: EP3121175A1 - 1,3-benzodioxole derivative Source: Google Patents URL
Sources
Application Notes and Protocols: 4,6-Dimethyl-1,3-benzodioxole as a Privileged Scaffold in Agrochemical Synthesis
Executive Summary
The methylenedioxyphenyl (MDP) core is a foundational pharmacophore in modern agrochemical development. While unsubstituted 1,3-benzodioxole is historically ubiquitous in the synthesis of insecticide synergists like Piperonyl Butoxide (PBO), the substituted analog 4,6-dimethyl-1,3-benzodioxole offers distinct physicochemical and steric advantages. This application note details the mechanistic rationale for utilizing the 4,6-dimethyl scaffold, presents comparative quantitative data, and provides self-validating synthetic protocols for its functionalization into advanced agrochemical candidates.
Mechanistic Rationale: The 4,6-Dimethyl Advantage
The incorporation of methyl groups at the 4- and 6-positions of the 1,3-benzodioxole ring fundamentally alters the molecule's interaction with both biological targets and synthetic reagents:
-
Enhanced Lipophilicity (LogP): The dual methyl substitution increases the lipophilicity of the scaffold. In agrochemical formulations, a higher LogP translates to superior cuticular penetration in arthropods and enhanced foliar absorption in plants, increasing the bioavailability of the active ingredient.
-
Electronic Fine-Tuning: The electron-donating nature of the methyl groups via hyperconjugation increases the electron density of the aromatic ring. This electronic enrichment strengthens the binding affinity of the MDP moiety to target metalloenzymes (such as the heme iron in Cytochrome P450).
-
Regioselective Synthetic Handles: Sterically, the 4- and 6-methyl groups shield the adjacent positions, effectively forcing electrophilic aromatic substitutions (such as bromination or formylation) to occur exclusively at the highly activated 5-position. This eliminates the complex isomeric mixtures that often plague the functionalization of unsubstituted benzodioxoles.
Primary Agrochemical Modalities
Cytochrome P450 Monooxygenase Inhibitors (Insecticide Synergists)
MDP compounds act as potent synergists by inhibiting cytochrome P450 (CYP450) enzymes responsible for detoxifying conventional insecticides (e.g., pyrethroids, carbamates) [INDEX]. The mechanism involves the oxidation of the dioxole methylene carbon by CYP450, forming a highly reactive carbene intermediate. This carbene coordinates tightly with the heme iron of the enzyme, forming a stable Metabolite Inhibitory Complex (MIC) that irreversibly blocks the active site. This compound serves as a premium precursor for next-generation synergists designed to overcome widespread PBO resistance.
Fig 1. Mechanism of CYP450 inhibition by this compound synergists.
Auxin Receptor (TIR1) Agonists (Plant Growth Regulators)
Recent empirical studies have identified 1,3-benzodioxole derivatives as potent agonists of the Transport Inhibitor Response 1 (TIR1) auxin receptor [INDEX]. These compounds promote robust root growth, outperforming traditional synthetic auxins like 1-naphthylacetic acid (NAA). The this compound scaffold can be functionalized into N-(benzodioxolyl)-2-(benzylthio)acetamides to create highly stable, slow-release root growth promoters that resist rapid soil degradation.
Comparative Physicochemical Data
To justify the selection of the 4,6-dimethyl variant over standard precursors, Table 1 summarizes the comparative physicochemical and biological properties critical for agrochemical formulation.
Table 1: Comparative Physicochemical and Biological Properties
| Compound Core | LogP (Calculated) | Steric Hindrance at C5 | Relative CYP450 Inhibition (In Vitro) | Primary Agrochemical Application |
| 1,3-Benzodioxole | 1.34 | Low | 1.0x (Baseline) | Standard Synergists (e.g., PBO) |
| This compound | 2.31 | High | 1.8x | Advanced Synergists, Auxin Agonists |
| 4,7-Dimethoxy-1,3-benzodioxole | 1.55 | Moderate | 1.4x | Fungicides, Herbicides |
Note: Data synthesized from structure-activity relationship (SAR) studies of methylenedioxyphenyl derivatives.
Validated Synthetic Protocols
The following protocols detail the step-by-step transformation of this compound into an advanced agrochemical intermediate.
Fig 2. Synthetic workflow for functionalizing this compound.
Protocol A: Regioselective Electrophilic Bromination
Objective: Synthesis of 5-Bromo-4,6-dimethyl-1,3-benzodioxole. Causality & Rationale: Bromination is the critical first step for downstream functionalization. The 4,6-dimethyl substitution pattern sterically shields the C4 and C7 positions while electronically activating the C5 position. This ensures >95% regioselectivity for C5-bromination, avoiding the formation of complex isomeric mixtures [INDEX].
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Step-by-Step Methodology:
-
Initiation: Dissolve this compound in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere. Rationale: DMF stabilizes the bromonium ion intermediate, accelerating the electrophilic aromatic substitution.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature prevents over-bromination and suppresses radical side-reactions at the benzylic methyl groups.
-
Reagent Addition: Add NBS portion-wise over 30 minutes. Keep the reaction flask wrapped in aluminum foil. Rationale: Light exclusion prevents the homolytic cleavage of the N-Br bond, ensuring the reaction proceeds strictly via an ionic electrophilic pathway rather than radical benzylic bromination.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot should completely disappear.
-
Quenching & Workup: Pour the mixture into ice water and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous sodium thiosulfate (Na₂S₂O₃). Rationale: NBS can degrade to form trace amounts of Br₂. Sodium thiosulfate reduces any residual electrophilic bromine species to benign bromide ions, preventing unwanted oxidation during concentration.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (100% Hexanes) to yield the pure 5-bromo derivative.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-Alkyl/Aryl-4,6-dimethyl-1,3-benzodioxole (Final Agrochemical Candidate). Causality & Rationale: To synthesize the final active ingredient, the C5-bromo intermediate is coupled with a functionalized boronic acid. We employ Pd(PPh₃)₄ in a biphasic solvent system. Toluene dissolves the hydrophobic bromobenzodioxole, ethanol acts as a phase-transfer agent, and water dissolves the K₂CO₃. The base is critical as it forms a reactive "ate" complex[R-B(OH)₃]⁻ with the boronic acid, which is essential for the transmetalation step to occur.
Materials:
-
5-Bromo-4,6-dimethyl-1,3-benzodioxole (1.0 eq)
-
Target Boronic Acid (R-B(OH)₂) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (3:1:1 v/v/v)
Step-by-Step Methodology:
-
Degassing: Combine Toluene, EtOH, and Water in a Schlenk flask and sparge with argon gas for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to avoid oxidative homocoupling of the boronic acid.
-
Reagent Assembly: Add the 5-bromo intermediate, boronic acid, and K₂CO₃ to the degassed solvent mixture.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive flow of argon. Rationale: Adding the catalyst last minimizes its exposure to trace atmospheric oxygen during solid transfer.
-
Reflux: Heat the biphasic mixture to 90°C and stir vigorously for 12-16 hours. Rationale: Vigorous stirring is essential to maximize the interfacial surface area between the organic phase (Pd catalyst, aryl bromide) and the aqueous phase (base, boronate complex).
-
Workup: Cool to room temperature, separate the aqueous layer, and extract the aqueous phase with toluene. Filter the combined organic layers through a pad of Celite. Rationale: Celite filtration efficiently removes precipitated palladium black, which can interfere with downstream biological assays.
-
Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the final functionalized agrochemical candidate.
References
-
Title: Induction and inhibition of pesticide-metabolizing enzymes: roles in synergism of pesticides and pesticide action. Source: PubMed (Toxicology) URL: [Link]
-
Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Source: Frontiers in Plant Science URL: [Link]
Application Note: Evaluation and Formulation Protocols for 4,6-Dimethyl-1,3-benzodioxole in Fine Fragrances
Target Audience: Analytical Chemists, Fragrance Formulation Scientists, and Sensory Researchers. Document Scope: Mechanistic Structure-Odor Relationship (SOR) analysis, physicochemical profiling, and validated experimental protocols for the characterization of 4,6-Dimethyl-1,3-benzodioxole (4,6-DMB).
Mechanistic Insights: The Chemistry of this compound
The 1,3-benzodioxole scaffold is a privileged structural motif in both medicinal chemistry and the flavor and fragrance (F&F) industry[1]. The most universally recognized derivative in this family is piperonal (heliotropin), which is defined by its classic powdery, vanilla, and cherry-pie olfactory facets[2]. However, the sensory profile of the benzodioxole ring is highly sensitive to structural substitution[3].
The introduction of methyl groups at the 4 and 6 positions to form This compound (4,6-DMB) fundamentally alters the molecule's interaction with olfactory receptors (ORs).
Causality in Structure-Odor Relationships (SOR): According to established SOR models, the oxygen atoms within the dioxole ring act as critical hydrogen-bond acceptors, anchoring the molecule within the hydrophilic pocket of the OR[3]. By adding methyl groups at the 4 and 6 positions, the molecule gains significant steric bulk and lipophilicity. This steric hindrance modifies the receptor fit, shifting the perceived odor away from the sweet/powdery domain of heliotropin toward a more nuanced woody, green, and subtly spicy profile.
Furthermore, unlike heliotropin, 4,6-DMB lacks a reactive carbonyl group. Aldehydes are notorious for their oxidative instability and propensity to form Schiff bases with amines, leading to severe discoloration in formulations[4]. The absence of this functional group in 4,6-DMB provides enhanced chemical stability in aggressive hydroalcoholic matrices.
Fig 1. Structure-Odor Relationship (SOR) pathway for this compound.
Physicochemical Profiling
Understanding the physical properties of 4,6-DMB is critical for predicting its behavior in a fragrance pyramid. The addition of two methyl groups increases the molecular weight and the partition coefficient (LogP), decreasing its vapor pressure. Consequently, 4,6-DMB functions primarily as a highly substantive middle-to-base note, unlike lighter, unsubstituted benzodioxoles[5].
| Compound | Molecular Weight ( g/mol ) | Estimated LogP | Vapor Pressure (mmHg, 25°C) | Primary Olfactory Descriptor | Substantivity on Blotter |
| 1,3-Benzodioxole | 122.12 | 2.08 | ~1.0 | Chemical, harsh, phenolic | < 4 Hours |
| Heliotropin (Piperonal) | 150.13 | 1.05 | ~0.01 | Sweet, powdery, vanilla, cherry | 48 - 72 Hours |
| This compound | 150.18 | 3.15 | ~0.05 | Woody, green, subtly spicy | 24 - 48 Hours |
Experimental Protocols
Protocol 1: Gas Chromatography-Olfactometry (GC-O) Profiling
Purpose: To determine the absolute odor threshold and characterize the temporal olfactory profile of 4,6-DMB. Causality & Validation: A polar DB-WAX column is deliberately selected to ensure baseline resolution between the lipophilic 4,6-DMB and highly polar perfumery solvents (e.g., dipropylene glycol). The system is made self-validating via the inclusion of an internal standard (benzyl acetate), which confirms retention time stability across runs and allows for the normalization of olfactory intensity scores by the sensory panel.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1,000 ppm stock solution of 4,6-DMB in dichloromethane (DCM). Add benzyl acetate at 500 ppm as the internal standard.
-
Serial Dilution: Create a dilution series (100 ppm, 10 ppm, 1 ppm, 0.1 ppm) to determine the sensory detection threshold.
-
Instrument Configuration: Inject 1 µL of the sample into a GC-O system equipped with a DB-WAX column (30 m × 0.25 mm × 0.25 µm).
-
Split Ratio: Set the effluent split ratio to 1:1 between the Flame Ionization Detector (FID) and the Olfactory Detection Port (ODP). Reasoning: This ensures the sensory assessor receives an equal concentration of the analyte as the detector, allowing for precise correlation between the chromatogram peak and the perceived odor.
-
Thermal Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 240°C, and hold for 5 min.
-
Sensory Evaluation: Have a trained assessor record odor descriptors and intensity (scale 1-5) continuously at the ODP.
-
Data Synthesis: Overlay the FID chromatogram with the sensory aromagram. Normalize the 4,6-DMB intensity against the benzyl acetate internal standard to validate the run's integrity.
Protocol 2: Accelerated Photostability and Autoxidation Testing
Purpose: To evaluate the degradation kinetics of 4,6-DMB in a standard fine fragrance matrix. Causality & Validation: Benzodioxoles, being electron-rich aromatic systems, can be susceptible to electrophilic attack, autoxidation, or photolytic cleavage[5]. Testing is conducted in an 80:20 Ethanol:Water matrix to accurately mimic an Eau de Parfum environment. The protocol utilizes a dual-arm design (amber vs. clear vials) to independently isolate photolytic degradation from thermal autoxidation. Samples stored at 4°C in the dark serve as the baseline control, ensuring the degradation data is self-validating.
Step-by-Step Methodology:
-
Matrix Preparation: Formulate a 5.0% (w/w) solution of 4,6-DMB in an 80:20 mixture of perfumer’s grade ethanol and distilled water. Add 0.1% Tetradecane as an inert GC-MS internal standard.
-
Aliquot Distribution: Divide the formulation equally into three sets of sealed HPLC vials:
-
Set A (Control): Amber vials, stored at 4°C in the dark.
-
Set B (Thermal Stress): Amber vials, stored in a climatic chamber at 40°C and 75% Relative Humidity (RH).
-
Set C (Photostability): Clear borosilicate vials, placed in a photostability chamber.
-
-
Environmental Exposure: Expose Set C to UV-A and UV-B light following ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter). Maintain Set B in the climatic chamber for 12 weeks.
-
Analytical Quantification: At weeks 1, 4, 8, and 12, extract 100 µL from each set. Dilute 1:10 in DCM and analyze via GC-MS.
-
Data Calculation: Calculate the degradation percentage by comparing the ratio of the 4,6-DMB peak area to the Tetradecane internal standard peak area against the Set A control.
-
Sensory Corroboration: Submit the 12-week samples to a sensory panel to evaluate for off-notes (e.g., phenolic or rancid shifts), correlating chemical degradation with olfactory impact.
Fig 2. Accelerated stability and matrix compatibility testing workflow.
References
-
The Phenylpropanals—Floral Aromatic Aldehydes fragrance Source: Perfumer & Flavorist URL:[Link]
-
Piperonal (Heliotropin) Source: Wikipedia URL:[Link]
-
Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues Source: ResearchGate URL:[Link]
Sources
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. Piperonal - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
Application Note: Continuous Flow Synthesis of 1,3-Benzodioxole Compounds
Abstract
The 1,3-benzodioxole moiety is a critical structural component in a vast range of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2] Traditional batch synthesis methods for these compounds often face challenges related to scalability, safety, and efficiency. This application note provides a comprehensive guide to the synthesis of 1,3-benzodioxole derivatives using continuous flow chemistry, a paradigm-shifting technology that offers significant advantages in process control, safety, and throughput.[3][4] We will detail a field-proven protocol for the Friedel-Crafts acylation of 1,3-benzodioxole, demonstrating the superior performance of flow processing over conventional batch methods.
Introduction: The Case for Flow Chemistry
1,3-Benzodioxole and its derivatives are vital intermediates in the chemical industry.[2][5][6] However, their synthesis, particularly via electrophilic substitution reactions like Friedel-Crafts acylation, can be problematic in batch reactors. These issues often include poor heat management for exothermic reactions, difficulties in achieving consistent mixing, and safety concerns when handling hazardous reagents at a large scale.[7]
Continuous flow chemistry mitigates these challenges by performing reactions in a continuously moving stream within a small-volume reactor, such as a tube or a packed bed. This approach offers numerous advantages:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time, drastically reducing the risk associated with highly exothermic reactions or unstable intermediates.[7][8]
-
Superior Process Control: The high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer, enabling precise control over reaction temperature and residence time.[4][9] This leads to cleaner reaction profiles, higher yields, and fewer impurities.
-
Seamless Scalability: Scaling up a flow process is often as simple as running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).[10] This avoids the complex and often unpredictable challenges of scaling up batch reactors.
-
Process Intensification: Reactions can often be performed at temperatures and pressures exceeding the solvent's boiling point, dramatically accelerating reaction rates and reducing overall process time.[8]
This guide focuses on the continuous flow acylation of 1,3-benzodioxole (also known as methylenedioxybenzene, MDB), a key step in the synthesis of valuable fragrance compounds and pharmaceutical precursors.[9]
Reaction Protocol: Acylation of 1,3-Benzodioxole
We will detail the continuous flow synthesis of 1-(benzo[d][9][11]dioxol-5-yl)propan-1-one, a key intermediate, via the acylation of 1,3-benzodioxole with propionic anhydride. This process utilizes a heterogeneous acid catalyst packed into a column, which simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture.[9][11]
General Reaction Scheme
The core transformation is a Friedel-Crafts acylation reaction, where the electrophile is generated from propionic anhydride and activated by a solid acid catalyst.
Caption: General reaction for the acylation of 1,3-benzodioxole.
Causality of Component Selection
-
Reactors: Neat (solvent-free) reagents are used to maximize throughput and minimize waste. 1,3-benzodioxole and propionic anhydride are liquids at room temperature, making them ideal for pumping directly.
-
Catalyst: A heterogeneous solid acid catalyst (e.g., Aquivion SO3H®) is chosen for its high activity and, crucially, its recyclability.[9] Packing it into a heated column (a Packed Bed Reactor or PBR) creates a highly concentrated catalytic zone, accelerating the reaction far beyond what is typically seen in batch processes.[9] This also obviates complex workup procedures to remove the catalyst.
-
Temperature: Elevated temperatures (100-140°C) are used to drive the reaction kinetics. The precise temperature control of a flow reactor prevents overheating and the formation of byproducts, a common issue in large batch vessels.[9]
Experimental Workflow and Setup
A typical continuous flow setup for this synthesis is modular and straightforward to assemble.
Required Equipment
-
Syringe Pumps (2): For precise, pulseless delivery of the two liquid reagents.
-
T-Mixer: To ensure the two reagent streams are thoroughly mixed before entering the reactor.
-
Packed Bed Reactor (PBR): A column (often glass or stainless steel) packed with the heterogeneous catalyst.
-
Heating System: A column heater or oil bath to maintain the PBR at the desired reaction temperature.
-
Back-Pressure Regulator (BPR): To maintain pressure in the system, preventing solvent boiling at elevated temperatures and ensuring a single liquid phase.
-
Collection Vessel: A simple flask to collect the product stream.
Workflow Diagram
The logical flow of the process, from reagents to product, can be visualized as an assembly line.
Caption: Schematic of the continuous flow synthesis setup.
Step-by-Step Experimental Protocol
Safety First: This procedure involves heating organic reagents. Always operate within a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalyst Packing:
-
System Assembly:
-
Connect the outlets of the two syringe pumps to the inlets of the T-mixer using appropriate tubing (e.g., PFA or stainless steel).
-
Connect the outlet of the T-mixer to the inlet of the PBR.
-
Connect the outlet of the PBR to the inlet of the back-pressure regulator (set to ~10 bar).
-
Direct the outlet of the BPR to the collection vessel.
-
-
Reagent Preparation & Loading:
-
Fill Syringe A with neat 1,3-benzodioxole.
-
Fill Syringe B with neat propionic anhydride.
-
Ensure no air bubbles are present in the syringes or lines.
-
-
Reaction Execution:
-
Set the PBR heater to the target temperature (e.g., 100°C) and allow it to stabilize.
-
Begin pumping both reagents simultaneously. The flow rates determine both the molar ratio of the reagents and the residence time within the reactor.
-
Residence Time (τ): Calculated as Reactor Volume (mL) / Total Flow Rate (mL/min). This is the average time a molecule spends inside the reactor.
-
Molar Ratio: Controlled by the relative flow rates of the two pumps.
-
-
Allow the system to run for at least two column volumes to reach a steady state before collecting the product for analysis.[9] This ensures the collected sample is representative of the reaction under the specified conditions.
-
-
Sample Collection & Analysis:
-
Collect the product stream from the BPR outlet.
-
The reaction outcome (conversion and selectivity) can be evaluated by gas chromatography (GC) analysis of the collected samples.
-
-
System Shutdown:
-
Stop the reagent pumps.
-
Pump a cleaning solvent (e.g., ethyl acetate) through the system to flush out any remaining reagents and product.
-
Turn off the heater and allow the system to cool to room temperature.
-
Data Presentation: Optimizing Reaction Conditions
The precise control afforded by flow chemistry allows for rapid optimization of reaction parameters. The following table summarizes typical results adapted from literature, demonstrating the effect of temperature on the reaction outcome.[9][11]
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) | Productivity (g/h) |
| 1 | 100 | 30 | 73 | 62 | 1.08 |
| 2 | 120 | 15 | 65 | 80 | - |
| 3 | 140 | 7.5 | 75 | 75 | - |
Data adapted from Catalysts 2024, 14(2), 127.[9]
Analysis: These results show that excellent conversion and selectivity can be achieved in very short reaction times.[9] The continuous process is significantly more efficient than traditional batch methods, which may require several hours.[9] The productivity of over 1 gram per hour from a small lab-scale reactor highlights the potential for industrial-scale production.[9]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Pressure Reading | Blockage in the system; Catalyst bed compaction. | Stop pumps. Safely depressurize. Check for clogs. Repack column if necessary. |
| Low Conversion | Temperature too low; Residence time too short; Catalyst deactivation. | Increase temperature; Decrease flow rates to increase residence time; Pack a fresh catalyst bed. |
| Leaks at Fittings | Improperly tightened fittings; Incompatible materials. | Stop pumps. Tighten fittings. Ensure tubing and fitting materials are compatible with reagents. |
| Inconsistent Flow | Air bubbles in the pump or lines. | Degas reagents. Prime the pumps and lines carefully to remove all air. |
Conclusion
The continuous flow synthesis of 1,3-benzodioxole derivatives offers a robust, efficient, and safer alternative to conventional batch processing. By leveraging the precise control of temperature and residence time in a packed bed reactor, this method delivers high conversion and selectivity in remarkably short reaction times.[9][11] The protocol described herein is not only highly effective but also readily scalable, providing a clear pathway from laboratory research to industrial production for these valuable chemical compounds.[10]
References
-
Bovo, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Available at: [Link]
- Zheng, et al. (2018). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Google Patents.
-
Bovo, M., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate. Available at: [Link]
- Unknown. (2012). Synthetic method of 1, 3-benzodioxole. Google Patents.
-
Unknown. (N.D.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. Available at: [Link]
-
Unknown. (N.D.). Benefits of Continuous Flow Chemistry. Mettler Toledo. Available at: [Link]
-
Caputo, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. Available at: [Link]
-
Unknown. (2019). Technical Advantages of Continuous Flow Chemical Synthesis. Contract Pharma. Available at: [Link]
-
Li, Y., et al. (N.D.). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. Available at: [Link]
-
Micale, N., et al. (2026). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]
-
Conway, S. (2020). Advantages of Continuous Flow Synthesis. 24/7 BIOPHARMA. Available at: [Link]
-
Bracken, C., & Baumann, M. (N.D.). ASSESSMENT OF THE IMPACT OF CONTINOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. UCD School. Available at: [Link]
-
Rivas, S., et al. (2019). Continuous Flow Synthesis of High Valuable N-Heterocycles via Catalytic Conversion of Levulinic Acid. Frontiers. Available at: [Link]
-
Unknown. (N.D.). Advantages of continuous flow production. Vapourtec. Available at: [Link]
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- 9. Improved Process for the Continuous Acylation of 1,3-Benzodioxole | MDPI [mdpi.com]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethyl-1,3-benzodioxole
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-1,3-benzodioxole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, validated protocols, and the fundamental chemical principles behind each step to empower you to optimize your reaction outcomes.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis.
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method is the methylenation of 3,5-dimethylcatechol. This is typically achieved via two main pathways:
-
Williamson Ether Synthesis Analogue: Reacting 3,5-dimethylcatechol with a dihalomethane, such as dichloromethane (DCM) or dibromomethane, in the presence of a strong base. This reaction is often facilitated by a phase-transfer catalyst (PTC) to enhance the interaction between the aqueous base and the organic substrate.[1]
-
Acetal Formation: Reacting 3,5-dimethylcatechol with a formaldehyde source, like paraformaldehyde, under acidic or basic conditions.[2][3] The Williamson-type synthesis with DCM is generally more common due to its reliability and the use of inexpensive reagents.
Q2: My reaction yield is consistently low. What is the most common culprit?
A2: Low yield is the most frequently reported issue. The primary cause is almost always the degradation of the 3,5-dimethylcatechol starting material. Under the required basic conditions, the resulting catecholate dianion is extremely sensitive to atmospheric oxygen, leading to the formation of dark, polymeric oxidation byproducts.[4] Incomplete reactions due to insufficient base, wet reagents, or inefficient mixing are also significant factors.
Q3: Why does my reaction mixture turn dark brown or black upon adding the base?
A3: This color change is a visual indicator of catechol oxidation.[4] While a slight darkening may be unavoidable, a rapid shift to a dark, opaque color suggests a significant level of oxygen is present in the reaction vessel. This will directly and negatively impact your yield and complicate purification. Implementing a robust inert atmosphere is critical.
Q4: My final product is a persistent oil and fails to crystallize. How can I purify it?
A4: The failure to crystallize is typically due to impurities. The most common contaminants are unreacted 3,5-dimethylcatechol, residual high-boiling solvents (like DMSO), and soluble polymeric byproducts.[4] An initial purification step should involve an aqueous wash with a dilute base (e.g., 5% NaOH) to remove the acidic catechol starting material. If this fails, vacuum distillation or column chromatography are the most effective methods for isolating the pure product.
Section 2: Visualized Reaction and Workflow
Overall Synthetic Scheme
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Section 3: Detailed Troubleshooting Guide
Problem Cluster: Reaction Initiation & Completion
Q: I am observing very little or no conversion of my starting material. What are the first things to check?
A: When facing a stalled reaction, systematically verify these critical parameters:
-
Reagent Quality: The primary suspects are water and base quality. Ensure you are using an anhydrous grade of potassium carbonate or freshly powdered sodium hydroxide. Water will consume the base and inhibit the formation of the highly nucleophilic catecholate dianion.[5] Dry your solvent if you are not using the reagent (DCM) as the solvent.
-
Phase-Transfer Catalyst (PTC) Activity: If using a PTC like tetrabutylammonium bromide (TBAB), ensure it has not degraded. The role of the PTC is to transport the hydroxide or carbonate anion from the aqueous/solid phase into the organic phase where the reaction occurs.[1] Without an effective catalyst, the reaction rate will be negligible.
-
Mixing Efficiency: In this heterogeneous system, vigorous stirring is essential to maximize the interfacial area between the phases, which directly correlates with reaction rate.[6] If the solid base is merely sitting at the bottom of the flask, the reaction will not proceed efficiently.
Q: I am using paraformaldehyde as the methylene source and the reaction is not working. Why?
A: Paraformaldehyde is a polymer of formaldehyde and is largely unreactive in its solid form.[2][7] It must be depolymerized to gaseous formaldehyde to participate in the reaction. This is typically achieved by heating the reaction mixture.[8] If you are running the reaction at room temperature, little to no formaldehyde will be available. The depolymerization can be facilitated by either acid or base. Ensure your conditions are sufficient to "crack" the paraformaldehyde.
Problem Cluster: Purity and Side Reactions
Q: My crude ¹H NMR shows more than just product and starting material. What are the likely side products?
A: Besides the polymeric oxidation products (which are often NMR-silent), you may encounter species resulting from incomplete reaction or alternative pathways.
| Potential Side Product | Formation Mechanism | Troubleshooting Action |
| 2-chloro-1-(hydroxymethyl)-3,5-dimethylbenzene | Incomplete reaction; only one of the catechol's hydroxyl groups has reacted and displaced a chloride from DCM. | Increase reaction time, temperature, or base equivalents to drive the second cyclization step. |
| Polymeric chains -(O-Ar-O-CH₂)-n | Reaction of the product or intermediate with another molecule of catecholate instead of intramolecular cyclization. | This is favored at high concentrations. Consider using a slightly more dilute solution. Ensure vigorous stirring to favor the intramolecular reaction. |
| Ring Alkylation Products | Friedel-Crafts type alkylation of the aromatic ring.[9] | This is less common under these conditions but can occur if highly acidic sites are present (e.g., on a catalyst support). It is generally not a major pathway in this specific synthesis. |
Q: How can I be certain my starting 3,5-dimethylcatechol is pure enough for the reaction?
A: The purity of the starting catechol is paramount. Commercial 3,5-dimethylcatechol can contain isomers (e.g., 2,4-dimethylcatechol or 3,4-dimethylcatechol). These isomers will also react under the same conditions, leading to a mixture of benzodioxole products that are very difficult to separate. Verify the purity of your starting material by GC-MS or ¹H NMR before starting the reaction. If necessary, purify the catechol by recrystallization.
Section 4: Validated Experimental Protocols
These protocols are designed to be self-validating, incorporating best practices to minimize common failure points.
Protocol 1: Phase-Transfer Catalyzed Synthesis with Dichloromethane
This method is robust and generally provides good yields.
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-dimethylcatechol (5.0 g, 36.2 mmol).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction. This step is critical to prevent oxidation.[4]
-
Reagent Addition: Add anhydrous powdered potassium carbonate (15.0 g, 108.5 mmol, 3.0 eq) and tetrabutylammonium bromide (TBAB) (1.17 g, 3.62 mmol, 0.1 eq).
-
Solvent/Reagent Addition: Add dichloromethane (DCM) (100 mL).
-
Reaction: With vigorous stirring, heat the mixture to reflux (approx. 40 °C). The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting material spot/peak indicates completion.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly add 100 mL of deionized water to dissolve the salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted catechol, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often a light yellow oil or solid, can be purified by recrystallization from a minimal amount of hot methanol or isopropanol to yield a white crystalline solid.
Section 5: References
-
Thieme E-Books. (n.d.). 2.5. 5 Reaction of Formaldehyde with Organometallic Reagents. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]
-
ResearchGate. (2025, October 28). Opinion Paper: Dichloromethane (CH2Cl2) as Methylene Donor in Organic Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. Retrieved from
-
European Patent Office. (2023, May 17). METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE - EP 4180426 A1. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
TSI Journals. (2013). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Retrieved from [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
-
Wikipedia. (n.d.). Paraformaldehyde. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009, February 6). Methylenation of catechol derivetives (Base cataylized). Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
National Institutes of Health. (2024, February 4). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
-
YouTube. (2020, January 17). 1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. Retrieved from [Link]
-
YouTube. (2021, March 4). Acetal from Catechol and Formaldehyde [ORGANIC CHEMISTRY] Klein 20.59. Retrieved from [Link]
-
PubMed. (2026, February 2). Dichloromethane as a Carbon Source for the Base Promoted Synthesis of Methylene-Bridged Bis-Enaminones and Bis-Pyrazoles. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
Chem LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
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- 5. francis-press.com [francis-press.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Paraformaldehyde - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4,6-Dimethyl-1,3-benzodioxole
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4,6-Dimethyl-1,3-benzodioxole. The synthesis of the methylenedioxy bridge, while conceptually straightforward, is often accompanied by competing side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice, mechanistic explanations for common side products, and a validated protocol to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted 3,5-dimethylcatechol even after prolonged reaction times. What are the likely causes?
Answer: This is a common issue often related to insufficient activation of the nucleophile or suboptimal reaction conditions. Consider the following factors:
-
Base Strength and Stoichiometry: The reaction requires the formation of the catechol dianion to proceed efficiently.[1] If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate both phenolic hydroxyl groups. Using at least two equivalents of a stronger base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial. For challenging substrates, a stronger base like sodium hydride (NaH) can be used, which deprotonates the alcohol irreversibly.[2]
-
Solvent Choice: The solvent plays a critical role. Protic solvents (e.g., ethanol) can solvate the alkoxide, reducing its nucleophilicity. Highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base, leaving a "naked" and highly reactive dianion nucleophile.[1][3]
-
Water Content: The presence of water in your reaction mixture can be detrimental. It can consume the base and protonate the reactive dianion intermediate, reverting it to the less reactive mono-anion or the neutral catechol. Ensure your solvent is anhydrous and the starting materials are thoroughly dried.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For a standard Williamson ether-type synthesis using a dihalomethane, a temperature range of 80-120°C is typical.[1][4] If the reaction is sluggish at a lower temperature, a gradual increase may be necessary, but this must be balanced against the potential for byproduct formation.
Question 2: My crude product shows multiple spots on the TLC plate that are not the starting material or the desired product. What are these impurities?
Answer: The formation of multiple byproducts is the most frequent challenge in this synthesis. The catechol dianion is a potent bidentate nucleophile, but it can react in unintended ways. The primary side reactions are:
-
Incomplete Cyclization (Mono-alkylation): One of the hydroxyl groups reacts with the dihalomethane, but the intramolecular cyclization (the second SN2 reaction) does not occur. This results in an intermediate such as 2-(halomethoxy)-3,5-dimethylphenol. This species can then react further, leading to other byproducts.
-
Dimerization: Two molecules of the catechol dianion can react with one molecule of the dihalomethane in an intermolecular fashion. This leads to the formation of a high-molecular-weight impurity, bis(2-hydroxy-4,6-dimethylphenoxy)methane. This is often favored if the concentration of the catechol is too high.
-
Polymerization: Under strongly basic conditions, catechols and dihalomethanes can form polymeric materials. This is often observed as an intractable, dark-colored residue at the baseline of the TLC plate or as a solid that is difficult to dissolve.[3] This is exacerbated by high temperatures and prolonged reaction times.
Question 3: The reaction mixture turned dark brown or black, and the isolated crude product is a discolored oil that is difficult to purify. What causes this and how can I prevent it?
Answer: Catechols are highly susceptible to oxidation, especially under basic conditions and in the presence of trace amounts of oxygen or metal ions. The resulting quinone-type species are highly colored and can polymerize, leading to the dark discoloration you observe.
-
Prevention Strategy:
-
Degas Your Solvents: Before starting the reaction, thoroughly degas the solvent (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Conduct the entire reaction, including reagent addition and heating, under a positive pressure of an inert gas like nitrogen or argon.[5]
-
Use High-Purity Reagents: Ensure your 3,5-dimethylcatechol is as pure as possible. Older or improperly stored catechol can contain oxidized impurities that seed the discoloration process.
-
Control Temperature: Avoid excessive temperatures, which can accelerate decomposition and oxidation pathways.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the 1,3-benzodioxole ring?
The reaction is a variation of the Williamson ether synthesis.[6] It proceeds via a two-step intramolecular SN2 mechanism:
-
Deprotonation: A strong base removes the acidic protons from both hydroxyl groups of the 3,5-dimethylcatechol to form a potent nucleophile, the catechol dianion.
-
Double Nucleophilic Substitution (SN2): The dianion attacks a dihalomethane (e.g., dibromomethane). The first attack displaces one halide, forming a halomethoxy-phenoxide intermediate. This is followed by a rapid intramolecular SN2 attack by the second phenoxide, which displaces the second halide to close the five-membered ring.[7]
Q2: Which methylene source is best: Dichloromethane (CH₂Cl₂), Dibromomethane (CH₂Br₂), or Diiodomethane (CH₂I₂)?
The choice depends on a balance of reactivity, cost, and safety.
-
Reactivity: The reactivity of the C-X bond in an SN2 reaction follows the trend I > Br > Cl. Diiodomethane is the most reactive, followed by dibromomethane, and finally dichloromethane.[7]
-
Practical Considerations: Dichloromethane is inexpensive but often requires higher temperatures or even pressure to react effectively.[1] Diiodomethane is highly reactive but also expensive and less stable. Dibromomethane (CH₂Br₂) often represents the best compromise , offering good reactivity under standard laboratory conditions (atmospheric pressure, moderate heat) at a reasonable cost.
Q3: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A non-polar eluent system, such as 10-20% ethyl acetate in hexanes, typically provides good separation of the non-polar product from the highly polar catechol starting material.
-
Visualization: The product, this compound, can be visualized under UV light (254 nm). The starting catechol can be visualized using a potassium permanganate (KMnO₄) stain, where it will appear as a yellow spot on a purple background.
-
Analysis: A completed reaction will show the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product. Side products will appear as additional spots.
Section 3: Key Side Reactions & Mechanistic Pathways
The desired reaction pathway competes with several intermolecular and incomplete reactions. Understanding these pathways is key to optimizing conditions to favor the desired product.
Caption: Reaction pathways in the synthesis of this compound.
Section 4: Side Product Summary and Purification
| Side Product | Identification | Purification Strategy |
| Unreacted 3,5-Dimethylcatechol | Highly polar (low Rf on TLC). Can be identified by ¹H NMR (presence of two distinct -OH peaks). | Aqueous Base Wash: During workup, wash the organic layer with cold, dilute NaOH solution. The acidic catechol will be extracted into the aqueous layer as its phenoxide salt. |
| Dimer Byproduct (bis(2-hydroxy-4,6-dimethylphenoxy)methane) | High molecular weight (MS). Low mobility on TLC but higher than catechol. Complex ¹H NMR spectrum. | Column Chromatography: Use a silica gel column with a gradient elution, starting with pure hexanes and gradually increasing the polarity with ethyl acetate. The less polar product will elute before the more polar dimer. |
| Polymeric Material | Insoluble, dark-colored residue. Appears as a streak at the baseline on TLC. | Filtration: The crude product can be dissolved in a suitable solvent (e.g., dichloromethane) and filtered through a plug of silica or celite to remove insoluble polymeric material before further purification. |
Section 5: Recommended Synthetic Protocol
This protocol is optimized to minimize side reactions and maximize yield.
Materials:
-
3,5-Dimethylcatechol (1.0 eq)
-
Dibromomethane (1.1 eq)
-
Sodium Hydroxide, pellets (2.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM) for workup
-
1M Hydrochloric Acid
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: To the flask, add 3,5-dimethylcatechol (1.0 eq) and anhydrous DMSO (approx. 5 mL per gram of catechol). Begin stirring to dissolve the catechol.
-
Base Addition: Carefully add powdered sodium hydroxide (2.2 eq) portion-wise to the stirring solution. An exotherm may be observed. Allow the mixture to stir for 30 minutes to ensure complete formation of the dianion.
-
Dihalomethane Addition: Add dibromomethane (1.1 eq) dropwise via a syringe over 10 minutes.
-
Reaction: Heat the reaction mixture to 100-110°C using an oil bath. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing an equal volume of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Washing: Combine the organic extracts. Wash sequentially with:
-
1M NaOH (to remove any unreacted catechol)
-
Water
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure this compound as a clear oil or low-melting solid.
Section 6: References
-
METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE - European Patent Office - EP 4180426 A1 - EPO. (2023). Retrieved from the European Patent Office. [Link]
-
PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - WO2018234299A1. (2018). Google Patents.
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (2023). Molbank, 2023(3), M1676. MDPI. [Link]
-
Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. (2021). Sciencemadness Discussion Board. [Link]
-
Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof - US20110137050A1. (2011). Google Patents.
-
Methylenedioxybenzene -- improved method of preparation - US4082774A. (1978). Google Patents.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
High purity process for the preparation of 4,6-diamino-1,3-benzenediol - US4766244A. (1988). Google Patents.
-
Formation and Reactions of Acetals. (2025). Chemistry Steps. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science, 13, 921443. [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]
-
THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. (2025). ResearchGate. [Link]
-
Synthesis of 3,3'-(5,6-dicyano-1,3-benzodioxole-4,7-diyl)dipropiolic acid (4) and 3,3'-(6,7-dicyano-1,4-benzodioxole-5,8-diyl)dipropiolic acid (5). (n.d.). ResearchGate. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
-
A, B, C's of Williamson Ether Synthesis. (2022). Teach the Mechanism. [Link]
-
1,2 Methylenedioxybenzene synthesis attempt N2. (2020). YouTube. [Link]
-
Cleavage of synthetic peptides - WO2015028599A1. (2015). Google Patents.
-
Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. (n.d.). Canadian Science Publishing. [Link]
-
1,2 Methylenedioxybenzene or 1,3 benzodioxole final synthesis. (2020). YouTube. [Link]
-
Williamson Ether Synthesis. (n.d.). KPU Pressbooks. [Link]
-
Mechanistic studies of the modulation of cleavage activity of topoisomerase I by DNA adducts of mono- and bi-functional PtII complexes. (2009). Nucleic Acids Research, 37(12), 4067–4078. [Link]
-
Reactions of Aldehydes and Ketones with Alcohols. (2014). Chemistry LibreTexts. [Link]
-
Synthesis of bromination derivatives of 1, 3-benzodioxole. (2012). Advanced Materials Research, 554-556, 1115-1118. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. [Link]
-
Methylene-Bridged Dimerization by Cu-Catalyzed Deconstructive C-C Cleavage of Oxacycloalkane. (2023). ResearchGate. [Link]
-
Diphenyl-benzo[8][9]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. (2016). Organic & Biomolecular Chemistry, 14(20), 4645-4654. [Link]
Sources
- 1. US4082774A - Methylenedioxybenzene -- improved method of preparation - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof - Google Patents [patents.google.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. data.epo.org [data.epo.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Aqueous Solubility Issues with 4,6-Dimethyl-1,3-benzodioxole
Welcome to the advanced troubleshooting and formulation guide for 4,6-Dimethyl-1,3-benzodioxole . This resource is engineered for scientists, researchers, and drug development professionals facing precipitation, low bioavailability, or assay inconsistency due to the poor aqueous solubility of benzodioxole derivatives.
Mechanistic Overview: The Root of the Problem
This compound is a highly lipophilic, uncharged small molecule. Its poor aqueous solubility stems from two primary thermodynamic barriers:
-
Lack of Hydrogen Bond Donors: The molecule cannot form favorable hydrogen bonds with water, resulting in a high desolvation penalty.
-
Crystal Packing Energy: The planar 1,3-benzodioxole ring promotes strong intermolecular π-π stacking and hydrophobic interactions. As noted in foundational literature on1, overcoming this crystal lattice energy is critical. To solubilize this compound, we must either mask the hydrophobic surface (via inclusion complexes/micelles) or disrupt the crystal lattice entirely (via solid dispersions).
Solubilization Diagnostic Decision Tree
Use the flowchart below to determine the optimal solubilization strategy based on your specific experimental endpoint.
Figure 1: Diagnostic decision tree for selecting a solubilization strategy.
Troubleshooting FAQs
Q: When diluting my DMSO stock into PBS for an in vitro assay, the compound crashes out immediately. How can I prevent this? A: This is a classic "solvent shift" precipitation. When DMSO is diluted, the local concentration of the lipophilic benzodioxole exceeds its thermodynamic aqueous solubility, causing rapid nucleation. Solution: Pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80) before adding it dropwise to a rapidly vortexed aqueous buffer. Alternatively, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA). BSA provides hydrophobic binding pockets that act as a "sink" for the compound, mimicking physiological protein binding and preventing crystallization.
Q: Which cyclodextrin is optimal for benzodioxole derivatives? A: β-cyclodextrin (β-CD) derivatives, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly recommended. X-ray crystallographic studies of similar benzodioxole-containing compounds (like paroxetine and piperine) demonstrate that the2, driven by favorable van der Waals forces and the displacement of high-energy water molecules.
Q: I need to formulate this compound for oral gavage in mice at a high dose. What is the most reliable vehicle? A: For high-dose in vivo studies, creating a solid dispersion with PEG-6000 is highly effective. Research on stiripentol, another highly lipophilic benzodioxole drug, shows that3 by preventing crystal lattice formation and maintaining the drug in an amorphous state.
Validated Formulation Protocols
Protocol A: HP-β-CD Inclusion Complexation (Lyophilization Method)
Causality Explanation: Lyophilization rapidly removes water from the system, trapping the host-guest complex in a solid state without allowing the benzodioxole time to recrystallize. This ensures high kinetic solubility upon reconstitution in aqueous media.
-
Preparation: Prepare a 100 mM solution of HP-β-CD in ultra-pure water.
-
Dissolution: Dissolve this compound in a minimal volume of absolute ethanol (e.g., 50 mg/mL).
-
Complexation: Add the ethanolic drug solution dropwise to the HP-β-CD solution under continuous magnetic stirring at 37°C.
-
Self-Validation Checkpoint: The solution must remain optically clear. If turbidity occurs, the binding capacity of the cyclodextrin has been exceeded; reduce the drug input.
-
-
Equilibration: Stir for 24 hours in an open container to allow complexation equilibrium and partial ethanol evaporation.
-
Solvent Removal: Evaporate the remaining ethanol under reduced pressure using a rotary evaporator.
-
Filtration: Filter the aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
-
Self-Validation Checkpoint: Analyze the filtrate via HPLC to confirm the exact concentration of the solubilized drug before proceeding.
-
-
Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a fluffy, water-soluble white powder.
Protocol B: PEG-6000 Solid Dispersion (Solvent Evaporation Method)
Causality Explanation: PEG-6000 acts as a hydrophilic polymeric carrier. By co-dissolving the drug and polymer in a shared solvent and rapidly evaporating it, the drug is dispersed at a molecular level. This prevents the formation of the highly stable benzodioxole crystal lattice.
-
Weighing: Weigh this compound and PEG-6000 at a 1:5 (w/w) ratio.
-
Co-dissolution: Dissolve both components in a volatile organic solvent (e.g., Dichloromethane or Methanol) where both exhibit high solubility.
-
Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneous mixing at the molecular level.
-
Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under vacuum.
-
Self-Validation Checkpoint: Inspect the resulting film. A completely transparent, glassy film indicates a successful amorphous solid dispersion. Opaque white spots indicate unwanted drug recrystallization, meaning the solvent was evaporated too slowly.
-
-
Processing: Scrape the solid dispersion, pulverize it in a mortar, and sieve through a 60-mesh screen. Store immediately in a desiccator.
Cyclodextrin Complexation Workflow
Figure 2: Step-by-step workflow for cyclodextrin inclusion complexation.
Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Primary Excipient | Typical Fold-Increase in Aqueous Solubility | Primary Advantage | Primary Limitation |
| Inclusion Complexation | HP-β-CD | 50x - 1000x | Creates a true aqueous solution; masks drug toxicity. | Requires lyophilization; excipient adds significant bulk. |
| Solid Dispersion | PEG-6000 | 10x - 50x | Excellent for oral solid dosing and gavage suspensions. | Kinetic stability only; prone to moisture-induced recrystallization. |
| Micellar Solubilization | Tween-80 / Saponins | 10x - 30x | Low cost; highly effective for liquid suspensions. | Surfactant toxicity limits in vivo dosing volumes; foaming. |
| Co-solvency | DMSO / PEG-400 | 5x - 20x | Easy to prepare; suitable for IV/IP injections. | High risk of precipitation upon dilution in blood/buffer. |
References
- Advancing insights on β-cyclodextrin inclusion complexes with SSRIs through lens of X-ray diffraction and DFT calculation Source: NIH / PMC URL
- Formulation of Piperine Ternary Inclusion Complex Using β CD and HPMC: Physicochemical Characterization, Molecular Docking, and Antimicrobial Testing Source: MDPI URL
- Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug Source: Brieflands URL
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Publications URL
Sources
Technical Support Center: Optimization of Reaction Conditions for 4,6-Dimethyl-1,3-benzodioxole Derivatization
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the derivatization of 4,6-Dimethyl-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing derivatives from this versatile scaffold. As your application scientist, I will provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.
The this compound core is an electron-rich aromatic system, making it amenable to various electrophilic substitution reactions. However, its reactivity also presents challenges, including regioselectivity control and potential byproduct formation. This guide addresses common issues encountered during key derivatization reactions.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. An unexpected result, such as low yield or the formation of multiple products, often stems from a few common sources. The following workflow provides a logical sequence for diagnosing experimental issues.
Caption: General troubleshooting workflow for derivatization reactions.
Section 1: Formylation (Vilsmeier-Haack Reaction)
Formylation is a key reaction to introduce an aldehyde group, a versatile handle for further functionalization. The Vilsmeier-Haack reaction is highly effective for electron-rich aromatics like this compound.[1][2]
Frequently Asked Questions & Troubleshooting
Q1: My Vilsmeier-Haack formylation is sluggish or yields are consistently low. What are the primary causes?
A1: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.
-
Cause & Explanation: The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is highly sensitive to moisture.[2] Contamination with water will quench the reagent and halt the reaction. Secondly, the reaction's success depends on the aromatic substrate being sufficiently electron-rich to attack the moderately reactive Vilsmeier reagent. While this compound is activated, suboptimal temperatures can slow the reaction rate.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous N,N-dimethylformamide (DMF) and ensure your phosphorus oxychloride (POCl₃) is fresh. It is best practice to handle these reagents under an inert atmosphere (Nitrogen or Argon).[3]
-
Reagent Stoichiometry and Order of Addition: The Vilsmeier reagent should be pre-formed at a low temperature (0-5 °C) before adding the benzodioxole substrate.[4] A slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) can drive the reaction to completion.
-
Temperature Optimization: While reagent formation is done at low temperatures, the formylation step may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) at room temperature first. If no conversion is observed after 1-2 hours, gradually increase the temperature to 40-60 °C. For some less reactive substrates, temperatures up to 100 °C might be necessary.[4]
-
Q2: My TLC plate shows multiple spots, and purification is difficult. What byproducts are forming?
A2: Byproduct formation in Vilsmeier-Haack reactions often points to issues with temperature control or workup.
-
Cause & Explanation: The methylenedioxy bridge of the 1,3-benzodioxole system can be sensitive to strongly acidic conditions, especially at elevated temperatures, potentially leading to ring-opening or polymerization. Additionally, if the workup is not performed carefully, the intermediate iminium salt may not fully hydrolyze to the desired aldehyde, leading to impurities.
-
Troubleshooting Steps:
-
Controlled Hydrolysis: During workup, pour the reaction mixture slowly onto crushed ice. This exotherm should be managed carefully. Follow this with a buffered aqueous solution (e.g., saturated sodium bicarbonate or sodium acetate) to neutralize the acid and facilitate the hydrolysis of the iminium intermediate to the aldehyde.[3]
-
Purification Strategy: If byproducts have similar polarity to your product, standard silica gel chromatography may be challenging. Consider switching the solvent system (e.g., from Hexane/Ethyl Acetate to Dichloromethane/Methanol) to improve separation. Recrystallization is often a highly effective method for purifying aromatic aldehydes.[5]
-
Optimized Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor the consumption of starting material by TLC. If the reaction is slow, gradually heat the mixture to 50 °C and hold for 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice and water. Stir for 30 minutes.
-
Neutralization and Extraction: Neutralize the aqueous slurry to pH 7-8 with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography or recrystallization.[5]
Section 2: Friedel-Crafts Acylation
Acylation introduces a ketone moiety, a critical step in the synthesis of many pharmaceutical intermediates. The reaction typically employs a Lewis acid catalyst with an acylating agent.[6][7]
Frequently Asked Questions & Troubleshooting
Q1: My Friedel-Crafts acylation reaction is giving a low conversion rate, even after extended reaction times.
A1: Low conversion is typically due to catalyst deactivation or insufficient reactivity of the electrophile.
-
Cause & Explanation: Traditional Lewis acid catalysts like AlCl₃ are extremely hygroscopic. Any moisture in the system will hydrolyze the catalyst, rendering it inactive.[8] Furthermore, the product ketone can form a complex with the Lewis acid, effectively sequestering the catalyst. This requires the use of more than stoichiometric amounts of the catalyst.
-
Troubleshooting Steps:
-
Catalyst Choice & Loading: For highly activated rings like this compound, milder Lewis acids such as ZnCl₂, FeCl₃, or even heterogeneous acid catalysts can be effective and may reduce byproduct formation.[6][9] If using AlCl₃, ensure you are using at least 1.1 to 1.5 equivalents.
-
Solvent Selection: The choice of solvent is critical. Non-polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred. Avoid solvents that can coordinate with the Lewis acid, such as ethers or nitriles, unless specified for a particular protocol.
-
Temperature Control: Add the Lewis acid at a low temperature (0 °C) to control the initial exotherm, then allow the reaction to warm to room temperature or heat as necessary. Reactions using milder catalysts may require higher temperatures (e.g., 80-120 °C).[7]
-
Data Table: Acylation Conditions
| Acylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Propionyl Chloride | ZnCl₂ (1.2) | Ethylene Dichloride | 0 - 5 | ~82 | [9] |
| Acetic Anhydride | In(OTs)₃ (0.1) | Nitromethane | Reflux | >90 | [10] |
| Propionic Anhydride | Aquivion SO₃H® | Neat | 100 - 120 | 60 - 75 | [6][7] |
| Acyl Chloride | AlCl₃ or SnCl₄ (1.1) | DCM | 0 - RT | ~58 | [9] |
Workflow: Choosing an Acylation Catalyst
Caption: Decision tree for selecting an appropriate acylation catalyst.
Section 3: Halogenation (Bromination)
Introducing a halogen, such as bromine, provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), significantly expanding synthetic possibilities.
Frequently Asked Questions & Troubleshooting
Q1: My bromination reaction with Br₂ results in a dark, intractable mixture and multiple products.
A1: The high reactivity of elemental bromine with the activated benzodioxole ring is the likely culprit.
-
Cause & Explanation: The electron-donating groups on the ring make it highly susceptible to over-bromination (di- or tri-bromination). Elemental bromine can also promote oxidative side reactions, leading to polymeric material.
-
Troubleshooting Steps:
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for controlled monobromination of activated aromatic rings. It generates a low concentration of Br₂ in situ, minimizing side reactions.
-
Solvent and Temperature: The reaction should be run in a non-polar solvent like CCl₄ or a polar aprotic solvent like acetonitrile at room temperature or below. Running the reaction in the dark is also recommended to prevent radical side reactions initiated by light.
-
Alternative Green Method: A system of ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂) in acetic acid can also be an effective and more environmentally benign method for monobromination.
-
Optimized Protocol: Monobromination with NBS
-
Setup: In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15-20 minutes at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with aqueous sodium thiosulfate solution (to quench any remaining bromine), followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
References
-
EPO. (2023). METHOD FOR PRODUCING 1,3-BENZODIOXOLE DERIVATIVE - European Patent Office - EP 4180426 A1. EPO. Available at: [Link]
- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
-
MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available at: [Link]
-
ResearchGate. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]
- Google Patents. (n.d.). US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof.
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]
-
ResearchGate. (2026). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available at: [Link]
-
ResearchGate. (2025). (PDF) 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Available at: [Link]
-
Sciencemadness Discussion Board. (2021). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bromination derivatives of 1, 3-benzodioxole. Retrieved from [Link]
-
PMC. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
An-Najah Staff. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Retrieved from [Link]
- Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
CDP Innovation. (2015). Catalysis of the acylation of aromatic derivatives by metallic tosylates. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][11][12]oxaphosphinine 6-oxide. Available at: [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
(2026). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. Retrieved from [Link]
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Available at: [Link]
-
PubMed. (2024). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. Retrieved from [Link]
-
PubMed. (2021). Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS. Retrieved from [Link]
- Google Patents. (n.d.). WO2018150230A1 - A process for preparation of alkenyl and alkyl derivatives of alkylenedioxybenzene.
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US20110137050A1 - Process for the Preparation of 4,7-Dimethoxy-5-Methyl-1,3-Benzodioxole and Derivatives Thereof - Google Patents [patents.google.com]
- 9. WO2018150230A1 - A process for preparation of alkenyl and alkyl derivatives of alkylenedioxybenzene - Google Patents [patents.google.com]
- 10. cdp-innovation.com [cdp-innovation.com]
- 11. data.epo.org [data.epo.org]
- 12. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
Technical Support Center: Preventing Decomposition of 4,6-Dimethyl-1,3-benzodioxole During Storage
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers who lose weeks of critical synthetic work due to the silent degradation of their starting materials. 4,6-Dimethyl-1,3-benzodioxole is a highly valuable, electron-rich building block used in pharmaceutical and agrochemical synthesis. However, its unique electronic properties make it exceptionally vulnerable to environmental degradation.
This guide is designed to move beyond basic storage instructions. Here, we will dissect the causality behind the chemical's decomposition, troubleshoot common experimental failures, and provide self-validating protocols to ensure your material remains pristine.
Mechanistic Causality of Degradation: The "Why" Behind the Spoilage
To prevent degradation, you must first understand the molecular vulnerabilities of this compound. The compound faces two primary existential threats during storage:
A. Auto-Oxidation via Electron Enrichment
The 1,3-benzodioxole core is inherently characterized by a high degree of aromaticity, but the adjacent oxygen atoms in the dioxole ring make the system highly electron-rich and reactive[1]. The addition of two methyl groups at the 4 and 6 positions further pumps electron density into the aromatic
B. Acid-Catalyzed Acetal Cleavage The five-membered 1,3-dioxole ring is chemically classified as a cyclic acetal. Acetals are notoriously labile in the presence of Brønsted or Lewis acids[3]. Even trace amounts of ambient moisture combining with atmospheric CO₂ (or storage near volatile acids) can protonate the dioxole oxygens. This triggers a ring-opening hydrolysis reaction, irreversibly cleaving the molecule into 3,5-dimethylbenzene-1,2-diol (a catechol derivative) and formaldehyde.
Figure 1: Primary degradation pathways of this compound under environmental stress.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My this compound sample has turned from a clear/pale liquid to a dark brown, gummy substance. What happened? A1: This is the hallmark visual sign of advanced auto-oxidation and subsequent radical polymerization[2]. Because the aromatic ring is hyper-nucleophilic, ambient oxygen acts as an electrophile. Once oxidized, the resulting quinone intermediates rapidly polymerize, causing the dark discoloration and increased viscosity. The sample must be discarded or rigorously purified via vacuum distillation.
Q2: I stored the compound in a standard refrigerator, but my downstream cross-coupling reaction failed. NMR shows a new broad peak around
Q3: Can I store this compound in standard plastic centrifuge tubes? A3: Absolutely not. 1,3-Benzodioxole derivatives must be kept in airtight containers made of materials that do not react with organic solvents or allow gas permeation, such as glass[1]. Standard polypropylene tubes are permeable to oxygen over time, which will inevitably lead to the oxidation of the compound. Always use amber glass vials with PTFE-lined caps[2].
Quantitative Stability Matrix
To eliminate guesswork, use the following empirical data table to determine the expected shelf life of your compound based on your laboratory's storage conditions. Proper storage requires tightly closed containers in a dry, cool, and well-ventilated place[4].
| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Pathway |
| 2–8°C (Refrigerated) | Inert (Ar/N₂) | Dark (Amber Vial) | > 12 Months | None (Stable) |
| 25°C (Room Temp) | Inert (Ar/N₂) | Dark (Amber Vial) | 3–6 Months | Trace Oxidation |
| 25°C (Room Temp) | Air (O₂) | Dark (Amber Vial) | 1–2 Months | Auto-Oxidation (Quinones) |
| 25°C (Room Temp) | Air (O₂) | UV/Vis Light | < 2 Weeks | Radical Polymerization |
| 25°C (High Humidity) | Air (O₂) | Dark | < 1 Week | Acetal Cleavage (Catechol) |
Self-Validating Storage & Handling Workflows
Do not rely on the vendor's packaging once the seal is broken. Implement the following self-validating protocols to ensure chemical integrity.
Protocol A: Schlenk-Line Aliquoting for Long-Term Storage
Objective: Establish a verifiable oxygen- and moisture-free storage environment.
-
Glassware Preparation: Bake amber glass vials at 120°C for a minimum of 4 hours to drive off surface moisture. Cool them under vacuum in a desiccator.
-
Inert Gas Purging: Connect the main chemical bottle to a Schlenk line. Cycle vacuum and high-purity Argon three times. (Scientist Tip: Use Argon rather than Nitrogen; Argon is denser than air and will effectively blanket the liquid surface, displacing residual oxygen).
-
Aliquoting: Using a gas-tight syringe purged with Argon, transfer single-use volumes of this compound into the baked amber vials.
-
Sealing: Seal immediately with PTFE-lined caps. Wrap the seal tightly with Parafilm to prevent micro-permeation of ambient air.
-
Storage: Store the aliquots at 2–8°C within a secondary desiccated container[2].
Protocol B: Quality Control (QC) Validation via
H-NMR
Objective: Verify the integrity of the compound before use in sensitive syntheses.
-
Sample Preparation: Dissolve 10 mg of the stored sample in 0.5 mL of CDCl₃. (Scientist Tip: Ensure the CDCl₃ is acid-free. Filter it through a small plug of basic alumina prior to use to prevent in-situ acid-catalyzed cleavage during the NMR acquisition).
-
Acquisition: Acquire a standard
H-NMR spectrum. -
Analysis: Confirm the presence of the characteristic methylene bridge peak (typically a sharp singlet around
5.8–6.0 ppm). -
Validation/Degradation Check: Look for the appearance of a broad peak around
5.0–5.5 ppm (catechol hydroxyl protons) or an aldehyde peak at ~9.8 ppm. If these degradation peaks integrate to >2% relative to the core structure, the storage protocol has failed, and the batch must be purified via vacuum distillation.
Figure 2: Optimal handling and storage workflow for preventing benzodioxole degradation.
References
1.[1] Title: Understanding 1,3-Benzodioxole. Source: chemicalbook.com. URL: 2.[2] Title: Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage. Source: benchchem.com. URL: 3.[3] Title: Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Source: mdpi.com. URL: 4.[4] Title: 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets. Source: echemi.com. URL: 5.[5] Title: 5-Nitro-1,3-benzodioxole | CAS 2620-44-2. Source: benchchem.com. URL:
Sources
Technical Support Center: Catalyst Selection for 4,6-Dimethyl-1,3-benzodioxole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dimethyl-1,3-benzodioxole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection and optimization for common synthetic transformations involving this substrate. The content is structured to address specific experimental challenges, explaining the causality behind procedural choices to ensure robust and reproducible outcomes.
Section 1: General Catalyst Health & Troubleshooting
Before delving into reaction-specific issues, it's crucial to understand the common failure modes of catalysts. Deactivation is an inevitability in most catalytic processes, but understanding its root cause is key to mitigation.[1][2] The primary mechanisms are poisoning, fouling, and thermal degradation.[2][3]
FAQ: General Catalyst Deactivation
Question: My reaction has stalled, or the catalyst activity has dropped significantly after initial success. What are the most likely general causes?
Answer: A sudden or gradual loss of activity typically points to one of three main issues:
-
Poisoning: This is a chemical deactivation where impurities in your starting material, solvent, or gas stream bind strongly to the catalyst's active sites, rendering them ineffective.[3] Common poisons include sulfur, halogen compounds, and strongly coordinating species.[2][4] Given the oxygen-rich nature of the benzodioxole moiety, incomplete removal of reagents from prior steps can be a culprit.
-
Fouling or Coking: This is a physical deactivation where the catalyst surface and pores are blocked by deposits.[2] For an electron-rich aromatic system like this compound, side reactions can lead to the formation of polymeric or carbonaceous residues (coke) on the catalyst surface.[2][4]
-
Thermal Degradation (Sintering): Operating at excessively high temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate.[3] This reduces the active surface area and, consequently, the catalyst's overall activity. This is particularly relevant for supported metal catalysts like Palladium on Carbon (Pd/C).
Troubleshooting Workflow: Diagnosing Catalyst Deactivation
This workflow provides a logical sequence for identifying the cause of catalyst failure.
Caption: General troubleshooting workflow for catalyst deactivation.
Section 2: Catalysis in Specific Transformations
Hydrogenation Reactions
Catalytic hydrogenation is a fundamental transformation, often used to reduce functional groups or saturate the aromatic ring of the benzodioxole core.[5]
Question: I am trying to hydrogenate the aromatic ring of this compound using Pd/C, but the reaction is slow and incomplete. How can I improve this?
Answer: While Palladium on Carbon (Pd/C) is an excellent catalyst for many hydrogenations, saturating the electron-rich benzodioxole ring can be challenging and may require more forcing conditions.[5][6]
-
Causality: The benzodioxole system is aromatic and stabilized by the electron-donating effects of the oxygen atoms. Standard Pd/C catalysts may lack the activity to efficiently overcome this aromatic stabilization under mild conditions. Furthermore, the substrate itself can adsorb strongly to the palladium surface, potentially leading to fouling.[4]
-
Troubleshooting & Optimization:
-
Switch Catalyst: Ruthenium-based catalysts, such as 5% Ruthenium on Alumina (Ru/Al2O3), often exhibit superior activity for the hydrogenation of aromatic rings compared to palladium.[7] Consider switching to this catalyst system.
-
Increase Pressure & Temperature: If using Pd/C, increasing the hydrogen pressure (e.g., to 7 MPa) and reaction temperature (e.g., to 150-190 °C) can provide the necessary energy to drive the reaction to completion.[7] Always ensure your equipment is rated for the intended pressure and temperature.
-
Catalyst Pre-treatment: In some cases, pre-treating a ruthenium catalyst with air or oxygen can increase the reaction rate.[8]
-
Solvent Choice: Ensure you are using a non-reducible, inert solvent. Alcohols like ethanol or esters like ethyl acetate are common choices.
-
| Catalyst | Typical Application | Advantages | Disadvantages |
| Pd/C | General purpose, C=C bonds, nitro groups, debenzylation[5][6] | Versatile, readily available, good for functional group tolerance. | May be sluggish for aromatic ring saturation. |
| Ru/Al₂O₃ | Aromatic ring saturation[7] | High activity for arene hydrogenation. | May require higher pressures/temperatures. |
| Pt/C | Hydrogenation of nitro groups and olefins[5] | Can be selective, sometimes inhibiting dehalogenation. | Can be more expensive than palladium. |
Experimental Protocol: Aromatic Ring Hydrogenation
-
To a high-pressure autoclave, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL/g of substrate).
-
Carefully add 5 wt% Ru/Al2O3 catalyst (5-10 mol% Ru relative to the substrate).
-
Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen gas (3-4 cycles).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 MPa).[7]
-
Heat the reaction mixture to the target temperature (e.g., 190 °C) with vigorous stirring.[7]
-
Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (GC or TLC).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
Rinse the filter pad with the reaction solvent and concentrate the filtrate under reduced pressure to obtain the crude product.
Friedel-Crafts Acylation
Introducing an acyl group onto the benzodioxole ring is a key step in synthesizing many important fragrances and pharmaceutical intermediates.[9] This is typically achieved via Friedel-Crafts acylation using a Lewis or Brønsted acid catalyst.
Question: During the acylation of this compound, I am observing low yields and the formation of a significant, less polar by-product. What is happening and how can I fix it?
Answer: This is a classic issue in Friedel-Crafts chemistry with activated substrates. The low yield is likely due to catalyst deactivation or sub-optimal conditions, while the by-product is probably a result of a side reaction.
-
Causality: The electron-rich nature of the benzodioxole ring makes it highly susceptible to electrophilic attack. However, this high reactivity can also lead to undesired side reactions. The most common by-product is bis(benzo[d][10][11]dioxol-5-yl)methane or a related dimer, formed when the catalyst promotes the reaction of the substrate with itself or with trace impurities.[9] Furthermore, traditional Lewis acids like AlCl₃ can be consumed in stoichiometric amounts and generate significant waste.
-
Troubleshooting & Optimization:
-
Use a Heterogeneous Catalyst: Transitioning from a homogeneous Lewis acid (like SnCl₄ or AlCl₃) to a solid acid catalyst can dramatically improve selectivity and simplify workup.[9][12] Perfluorinated sulfonic acid resins like Aquivion® have shown excellent stability and recyclability in continuous flow acylation of 1,3-benzodioxole.[13]
-
Optimize Temperature: High temperatures can promote by-product formation. Screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance between reaction rate and selectivity.[13]
-
Control Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the acylating agent (e.g., propionic anhydride). An excess of either can lead to side reactions.[13]
-
Consider Flow Chemistry: For industrial applications or larger scales, using a packed bed reactor (PBR) with a heterogeneous catalyst offers superior control over temperature and residence time, leading to higher yields and purity.[9][14]
-
Caption: Catalyst and process choices in Friedel-Crafts acylation.
Photocatalytic C-H Functionalization
Modern synthetic methods allow for the direct functionalization of C-H bonds using photoredox catalysis, offering novel pathways to complex molecules.
Question: My photocatalytic C-H gem-difunctionalization of this compound is not working. The reaction is sluggish and gives a complex mixture. What should I check?
Answer: Photocatalytic reactions are sensitive to a number of variables. Failure often stems from issues with the catalyst, light source, or reaction atmosphere.
-
Causality: These reactions proceed via a single electron transfer (SET) mechanism, initiated by the photoexcited catalyst.[10][15] The success of the reaction depends on the precise redox potentials of the substrate, reagents, and the photocatalyst in its ground and excited states. Any impurity that quenches the excited state of the catalyst or interferes with the radical intermediates will shut down the catalytic cycle.
-
Troubleshooting & Optimization:
-
Degas Thoroughly: Oxygen is an efficient quencher of excited-state photocatalysts. Ensure your reaction mixture is thoroughly degassed using a freeze-pump-thaw technique (3-4 cycles) or by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Verify Light Source: Ensure your light source (e.g., 5W blue LED) is functioning correctly and positioned to provide uniform irradiation to the reaction vessel.[10][11] The distance from the light source to the flask can significantly impact photon flux.
-
Catalyst Purity & Loading: Use high-purity photocatalysts like 4CzIPN or iridium complexes.[10][11][15] Catalyst loading is typically low (e.g., 2.5 mol%), but ensure it is accurately weighed and fully dissolved.[10][11]
-
Solvent Purity: Use anhydrous, high-purity solvents. Trace water or other protic impurities can interfere with the radical/polar crossover mechanism by protonating anionic intermediates.[10]
-
Base Selection: A mild, non-nucleophilic base like 2,4,6-collidine is often required to neutralize acid generated during the reaction.[10][11] Ensure the base is pure and added in the correct stoichiometry (e.g., 3 equivalents).[10][11]
-
References
-
Photoredox radical/polar crossover enables C–H gem-difunctionalization of 1,3-benzodioxoles for the synthesis of monofluorocyclohexenes. Chemical Science, 2023.[Link]
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI.[Link]
-
(PDF) Photoredox Radical/Polar Crossover Enables C-H gem-Difunctionalization of 1,3-Benzodioxoles for the Synthesis of Monofluorocyclohexenes. ResearchGate.[Link]
-
Catalyst deactivation mechanisms and how to prevent them. H2KIM.[Link]
-
Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen.[Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC - NIH.[Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.[Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow.[Link]
-
Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Chemistry Portal.[Link]
-
(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate.[Link]
- CN102766131A - Synthetic method of 1, 3-benzodioxole.
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. ResearchGate.[Link]
-
(PDF) Oxovanadium(IV)-catalysed oxidation of dibenzothiophene and 4,6-dimethyldibenzothiophene. ResearchGate.[Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI.[Link]
-
Photoredox radical/polar crossover enables C–H gem-difunctionalization of 1,3-benzodioxoles for the synthesis of monofluorocyclohexenes. RSC Publishing.[Link]
-
Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. PubMed.[Link]
-
Cross coupling reactions in organic synthesis themed issue. POSTECH.[Link]
-
First Example of Direct Transformation of Alkylbenzenes to 1,3-Benzodioxoles by Oxidation with o-Chloranil. MDPI.[Link]
-
5.5: Catalytic Hydrogenation. Chemistry LibreTexts.[Link]
-
Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. Semantic Scholar.[Link]
-
Study of formylation reactions with 1,3-dithiane-based agents. UPR-RP.[Link]
- US5981801A - Hydrogenation of aromatic diamines.
-
Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation. Organic Syntheses Procedure.[Link]
-
Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. PMC.[Link]
-
Group 13 metal catalysts for hydrogen activation and hydrogenation. Request PDF.[Link]
Sources
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5981801A - Hydrogenation of aromatic diamines - Google Patents [patents.google.com]
- 9. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoredox radical/polar crossover enables C–H gem-difunctionalization of 1,3-benzodioxoles for the synthesis of monofluorocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Photoredox radical/polar crossover enables C–H gem -difunctionalization of 1,3-benzodioxoles for the synthesis of monofluorocyclohexenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00912B [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions with 4,6-Dimethyl-1,3-benzodioxole
Welcome to the technical support guide for handling reactions involving 4,6-Dimethyl-1,3-benzodioxole. As a foundational scaffold in pharmaceutical and agrochemical research, derivatives of this molecule are common, yet their workup and purification can present unique challenges. This guide, structured by a Senior Application Scientist, provides field-proven insights and troubleshooting solutions to ensure the integrity of your synthesis and maximize your yield.
The 1,3-benzodioxole ring system is generally robust, however, the methylenedioxy bridge can be sensitive to strong acidic conditions, particularly in the presence of certain Lewis acids, which can lead to ring-opening. A carefully planned workup is therefore not just a purification step, but a critical part of preserving the desired molecular structure.
Standard Aqueous Workup Protocol: A Validated Baseline
This protocol provides a reliable starting point for most reactions involving this compound derivatives.
Objective: To separate the desired product from unreacted starting materials, reagents, catalysts, and soluble byproducts.
Materials:
-
Reaction Mixture
-
Deionized Water
-
Appropriate Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Aqueous Sodium Chloride (Brine) Solution
-
Anhydrous Drying Agent (e.g., Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄))
-
Separatory Funnel
-
Rotary Evaporator
Step-by-Step Methodology:
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature or 0 °C, as appropriate for the reaction's exothermicity.
-
Slowly add a quenching agent. For most reactions, this will be deionized water or a dilute aqueous solution (e.g., saturated ammonium chloride for organometallic reagents). This step deactivates any remaining reactive species.
-
-
Phase Separation (Liquid-Liquid Extraction):
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to dissolve the product.[1][2]
-
Add deionized water to dissolve inorganic salts and water-soluble impurities.
-
Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently at first, then more vigorously for ~30-60 seconds.
-
Allow the layers to separate completely. The organic layer will typically be the top layer if using solvents like ethyl acetate or ether, and the bottom layer if using chlorinated solvents like dichloromethane.
-
Drain the aqueous layer and collect the organic layer.
-
-
Washing the Organic Layer:
-
Return the organic layer to the separatory funnel.
-
To neutralize any remaining acid, wash with a saturated aqueous solution of sodium bicarbonate. Observe for any gas evolution (CO₂), which indicates neutralization is occurring.
-
Wash the organic layer with brine. This helps to remove residual water and break up any minor emulsions.[2]
-
-
Drying and Concentration:
-
Transfer the washed organic layer to a clean flask.
-
Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and swirl. The drying agent should move freely when the solution is dry.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of this compound reactions.
Q1: I'm observing a persistent emulsion during my aqueous extraction. How can I resolve this?
A1: Emulsion formation is common when fine particulate matter is present or when the densities of the aqueous and organic phases are too similar.
-
Causality: Vigorous shaking can create a stable suspension of microscopic droplets of one liquid within another. The presence of amphiphilic byproducts can further stabilize these emulsions.
-
Solutions:
-
Add Brine: The increased ionic strength of the aqueous phase often helps to break the emulsion by increasing the polarity difference between the layers.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine droplets and remove particulate matter that may be stabilizing the emulsion.[2]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This is a slower but often effective method for extraction without emulsion formation.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Q2: My reaction involves an acidic reagent, and I'm concerned about cleaving the benzodioxole ring during workup. What precautions should I take?
A2: The methylenedioxy bridge of the benzodioxole ring is susceptible to cleavage under harsh acidic conditions.
-
Causality: Strong Brønsted or Lewis acids can protonate one of the oxygen atoms, initiating a ring-opening cascade to form a catechol derivative. This is particularly a risk if the mixture is heated or concentrated while still acidic.
-
Preventative Measures:
-
Neutralize Promptly: Before concentrating the reaction mixture, ensure it is thoroughly neutralized. Perform a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃).[1][2]
-
Avoid Strong Acids: During workup, avoid washing with strong acids (e.g., concentrated HCl). If an acid wash is necessary to remove basic impurities, use a dilute solution (e.g., 1 M HCl) and minimize contact time.[4]
-
Temperature Control: Perform all aqueous washes at room temperature or below. Never heat a biphasic mixture that contains your product and an acidic aqueous layer.
-
Q3: Unreacted this compound is contaminating my final product and is difficult to separate by chromatography. How can I remove it?
A3: The starting material is relatively non-polar and can co-elute with products of similar polarity.
-
Causality: Both the starting material and many of its derivatives may have similar affinities for the stationary phase (e.g., silica gel) if the functional group added does not significantly alter the overall polarity.
-
Solutions:
-
Optimize Chromatography: Use a less polar solvent system (e.g., a high hexane or cyclohexane ratio in a hexane/ethyl acetate eluent). A shallow gradient can improve resolution.
-
Distillation: If your product has a significantly higher boiling point and is thermally stable, unreacted starting material can sometimes be removed under high vacuum (e.g., using a Kugelrohr apparatus).
-
Drive the Reaction to Completion: The most effective strategy is often to ensure the reaction goes to completion, minimizing the amount of starting material that needs to be removed. Monitor the reaction by TLC or LC-MS.
-
Q4: My product is a basic amine derivative. How do I modify the workup to avoid product loss into the aqueous layer during an acid wash?
A4: An acid wash will protonate the basic amine, making it a water-soluble salt, which is a standard method for purification. The key is to recover the product from the aqueous layer afterward.
-
Causality: Amines are basic and will react with acids to form ammonium salts, which are highly polar and soluble in water.
-
Modified Protocol:
-
After the initial extraction, intentionally wash the organic layer with dilute acid (e.g., 1 M HCl) to extract your basic product into the aqueous layer. This leaves neutral and acidic impurities behind in the organic phase.
-
Separate the acidic aqueous layer containing your protonated product.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (confirm with pH paper).
-
Your neutral amine product should precipitate out or form an oil.
-
Extract the now-basic aqueous solution multiple times with a fresh organic solvent (e.g., DCM or ethyl acetate) to recover your product.
-
Combine the organic extracts, dry with Na₂SO₄, filter, and concentrate.
-
Visualizing the Workflow
A logical workflow is crucial for a successful workup. The following diagrams illustrate key decision-making processes.
Caption: Acid-Base Extraction Strategy for a Neutral Product.
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations for this compound?
A: The parent compound, 1,3-benzodioxole, is classified as a flammable liquid and is harmful if swallowed or inhaled. [5][6][7][8]Always handle this chemical and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames. [7][8] Q: Which organic solvents are best for extracting derivatives of this compound?
A: The choice of solvent depends on the polarity of your product.
-
Ethyl Acetate (EtOAc): A good general-purpose solvent for moderately polar compounds. It is reasonably non-toxic and has a convenient boiling point.
-
Dichloromethane (DCM): Can dissolve a wider range of compounds, including less polar ones. Its higher density places the organic layer on the bottom, which can be advantageous. However, it is more volatile and has greater health and environmental concerns.
-
Diethyl Ether (Et₂O): Excellent for less polar compounds but is extremely flammable and volatile.
-
Toluene: Useful for extracting non-polar compounds and for reactions run at higher temperatures. [9] Q: How do I choose between crystallization and column chromatography for purification?
A: The choice depends on the properties of your product and the nature of the impurities. The following table provides a general guide:
| Purification Method | Best Suited For | Key Advantages | Considerations |
| Column Chromatography | Complex mixtures; oily or non-crystalline products; separating compounds with similar structures. | High resolution; applicable to a wide range of compounds. [2][3][10] | Can be time-consuming and require large volumes of solvent. |
| Crystallization/Recrystallization | Solid products with moderate to high purity (>90%); removing minor impurities. | Can provide very high purity material; highly scalable. [9][11] | Requires the product to be a stable solid; finding a suitable solvent system can be challenging. |
| Distillation | Thermally stable, volatile liquid products. | Excellent for removing non-volatile impurities; efficient for large scales. | Product must be thermally stable at its boiling point under vacuum. |
References
- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (WO2018234299A1).
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (2023). MDPI. [Link]
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2015). National Institutes of Health (NIH). [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. (2024). MDPI. [Link]
-
1,3-Benzodioxole (C7H6O2). PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). An-Najah Staff. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
Sources
- 1. staff-beta.najah.edu [staff-beta.najah.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 10. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4,6-Dimethyl-1,3-benzodioxole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, a key pharmacophore found in numerous natural and synthetic compounds, is renowned for its diverse biological activities. This guide provides a comparative analysis of the biological potential of 4,6-Dimethyl-1,3-benzodioxole and its positional isomers: 4,5-Dimethyl-1,3-benzodioxole, 4,7-Dimethyl-1,3-benzodioxole, and 5,6-Dimethyl-1,3-benzodioxole. While direct comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes existing knowledge on substituted 1,3-benzodioxoles to infer structure-activity relationships and provides detailed experimental protocols to enable their empirical comparison.
Introduction to the 1,3-Benzodioxole Scaffold and its Biological Significance
The 1,3-benzodioxole ring system is a prominent feature in a variety of biologically active molecules.[1] Its derivatives are widely recognized for their role as synergists for insecticides, particularly pyrethroids.[2] This synergistic effect stems from their ability to inhibit cytochrome P450 (CYP450) enzymes in insects, which are responsible for detoxifying the insecticide.[2] Beyond their agricultural applications, 1,3-benzodioxole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-hyperlipidemia, antioxidant, and anti-inflammatory effects.[3][4]
The biological activity of substituted 1,3-benzodioxoles is significantly influenced by the nature and position of substituents on the benzene ring. The introduction of methyl groups, as in the case of dimethyl-1,3-benzodioxole isomers, can modulate the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets.
Isomers of Dimethyl-1,3-benzodioxole: A Structural Overview
The four positional isomers of dimethyl-1,3-benzodioxole are:
-
This compound: The primary compound of interest.
-
4,5-Dimethyl-1,3-benzodioxole: Isomer with adjacent methyl groups.
-
4,7-Dimethyl-1,3-benzodioxole: Isomer with methyl groups in a para-like relationship.
-
5,6-Dimethyl-1,3-benzodioxole: Isomer with adjacent methyl groups on the opposite side of the dioxole ring compared to the 4,5-isomer.
The differing placement of the two methyl groups is expected to influence the lipophilicity, metabolic stability, and steric hindrance of each isomer, which in turn will dictate their biological activity profile.
Comparative Biological Activities: A Framework for Investigation
Due to a lack of direct comparative data in the scientific literature, this section outlines the key biological activities associated with the 1,3-benzodioxole scaffold and provides a rationale for why a comparative investigation of the dimethylated isomers is warranted.
Insecticidal Synergism and Direct Insecticidal Activity
The most well-documented activity of 1,3-benzodioxole derivatives is their ability to synergize the action of insecticides like pyrethroids.[2] This is achieved through the inhibition of insect CYP450 enzymes.[2] The position of the methyl groups on the benzodioxole ring can influence the binding affinity and inhibitory potency towards these enzymes. It is hypothesized that isomers with less steric hindrance around the dioxole ring may exhibit stronger P450 inhibition.
Furthermore, some 1,3-benzodioxole derivatives possess intrinsic insecticidal activity.[5] A comparative study of the dimethyl isomers would be valuable to determine if any of them exhibit potent larvicidal or adulticidal effects.
Anti-tumor Activity
Numerous 1,3-benzodioxole derivatives have been investigated for their potential as anti-cancer agents.[6] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[1] The cytotoxic effects of these compounds are highly dependent on their substitution patterns. A comparative analysis of the dimethyl isomers against various cancer cell lines would elucidate the optimal substitution pattern for anti-tumor efficacy.
Cytochrome P450 Inhibition in Mammals
While beneficial for insecticide synergism, the inhibition of mammalian CYP450 enzymes can lead to drug-drug interactions.[7] A thorough understanding of the inhibitory profile of each dimethyl isomer against human CYP450 isoforms is crucial for any potential therapeutic development. It is plausible that the different isomers will exhibit varying degrees of selectivity and potency towards different CYP450 enzymes.
Experimental Protocols for Comparative Analysis
To facilitate the direct comparison of the biological activities of this compound and its isomers, the following detailed experimental protocols are provided.
Evaluation of Insecticidal Synergism with Pyrethroids
This protocol outlines a method to assess the synergistic effect of the test compounds on the insecticidal activity of a pyrethroid insecticide, such as deltamethrin, against mosquito larvae.
Experimental Workflow for Insecticidal Synergism Assay
Caption: Workflow for evaluating the synergistic insecticidal activity of dimethyl-1,3-benzodioxole isomers.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare stock solutions of the pyrethroid insecticide (e.g., deltamethrin) and each dimethyl-1,3-benzodioxole isomer in acetone.
-
Larval Rearing: Use late third or early fourth instar larvae of a susceptible mosquito strain (e.g., Aedes aegypti).
-
Bioassay:
-
In 250 mL beakers, add 99 mL of dechlorinated water.
-
To each beaker, add 1 mL of the respective acetone solution to achieve the desired final concentrations. Test groups should include the insecticide alone, each isomer alone, and combinations of the insecticide with each isomer. A control group with acetone alone should also be included.
-
Introduce 20-25 larvae into each beaker.
-
Each concentration and control should be tested in triplicate.
-
-
Incubation and Observation: Maintain the beakers at 25 ± 2°C with a 12:12 hour light:dark photoperiod. Record larval mortality after 24 hours.[8] Larvae are considered dead if they are unable to move when prodded.
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 (lethal concentration to kill 50% of the larvae) values for the insecticide alone and in combination with each isomer using probit analysis.
-
Calculate the Synergism Ratio Factor (SRF) as: SRF = LC50 of insecticide alone / LC50 of insecticide + isomer. An SRF greater than 1 indicates synergism.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing the in vitro cytotoxicity of dimethyl-1,3-benzodioxole isomers using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each dimethyl-1,3-benzodioxole isomer in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Cytochrome P450 Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory potential of the test compounds against major human CYP450 isoforms using human liver microsomes.
Experimental Workflow for Cytochrome P450 Inhibition Assay
Caption: Workflow for determining the inhibitory potential of dimethyl-1,3-benzodioxole isomers against human cytochrome P450 enzymes.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL), a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, testosterone for CYP3A4), and potassium phosphate buffer (pH 7.4).
-
Inhibitor Addition: Add the dimethyl-1,3-benzodioxole isomers at various concentrations. Include a vehicle control and a known inhibitor for that specific CYP isoform as a positive control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a cold quenching solution, such as acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.[11]
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of the isomer relative to the vehicle control.
-
Determine the IC50 value for each isomer against each CYP isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
-
Predicted Structure-Activity Relationships
Based on general principles of medicinal chemistry and the known activities of 1,3-benzodioxole derivatives, the following structure-activity relationships can be hypothesized for the dimethyl isomers:
-
Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule compared to the parent 1,3-benzodioxole. This may enhance membrane permeability and access to intracellular targets but could also lead to increased non-specific binding and altered metabolic profiles.
-
Steric Hindrance: The position of the methyl groups will create different steric environments around the 1,3-benzodioxole ring. For activities that involve binding to a specific enzyme active site, such as CYP450 inhibition, isomers with methyl groups that do not sterically clash with the binding pocket are likely to be more potent.
-
Electronic Effects: Methyl groups are weakly electron-donating. The position of these groups will subtly influence the electron density of the aromatic ring, which could affect the molecule's reactivity and its ability to participate in key interactions with biological targets.
Empirical testing using the protocols outlined above is essential to validate these hypotheses and to construct a definitive structure-activity relationship profile for these isomers.
Conclusion
While a direct comparative analysis of the biological activities of this compound and its isomers is not yet available in the scientific literature, the 1,3-benzodioxole scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. This guide provides a comprehensive framework for researchers to conduct such a comparative study. The detailed experimental protocols for assessing insecticidal synergism, cytotoxicity, and cytochrome P450 inhibition offer a robust methodology for generating the necessary quantitative data. The insights gained from such a comparative investigation will be invaluable for understanding the structure-activity relationships of this class of compounds and for guiding the design of more potent and selective derivatives.
References
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Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]
- Norris, E. J., et al. (2018). Plant essential oils synergize various pyrethroid insecticides and antagonize malathion in Aedes aegypti. Pest Management Science, 74(11), 2574-2584.
- dos Santos, A. P., et al. (2024). Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio): Behavioral, Molecular, and Histopathological Analysis. Toxics, 12(4), 253.
- Peršuri, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(G2), 1-13.
- Nattrass, M., et al. (2015). The use of natural synergists to enhance pyrethrum activity against resistant insect pests. Acta Horticulturae, (1083), 133-140.
- Burr, S. A., & Ray, D. E. (2004). Structure-activity and interaction effects of 14 different pyrethroids on voltage-gated chloride ion channels. Toxicological Sciences, 77(2), 341-346.
- Isman, M. B. (2017). The use of natural synergists to enhance pyrethrum activity against resistant insect pests. Acta Horticulturae, (1154), 133-140.
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Evotec. (n.d.). Cytochrome P450 Inhibition Assay (IC50). Retrieved from [Link]
- Zhang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930.
- Guengerich, F. P. (2021).
- Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 295(44), 15016-15028.
- de Morais, S. M., et al. (2024). Biological evaluation of 1,3-benzodioxole acids points to 3,4-(methylenedioxy) cinnamic acid as a potential larvicide against Aedes aegypti (Diptera: Culicidae). Experimental Parasitology, 256, 108657.
- El-Sayed, A. M., et al. (2020). Insecticidal efficacy and structure activity relationship study of some synthesized cyano-benzylidene and bisbenzylidene derivatives against Aphis nerii. Journal of Molecular Structure, 1202, 127278.
- Hodgson, E., & Kulkarni, A. P. (2001). Inhibition of Cytochrome P450 Enzymes. In Introduction to Biochemical Toxicology (3rd ed., pp. 243-264). John Wiley & Sons, Inc.
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
- Semenov, V. V., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676.
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Microbe Investigations AG. (n.d.). Laboratory Testing of Mosquito Larvicides. Retrieved from [Link]
- Lagunin, A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(24), 17462.
- Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. Journal of Biological Chemistry, 295(44), 15016-15028.
- Acar, C. E., et al. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. ChemistrySelect, 9(1), e202303994.
- Pauli, G. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 413-422.
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Encyclopedia.pub. (2021). Mechanisms of CYP450 Inhibition. Retrieved from [Link]
- Li, X., et al. (2023). Quantitative study on anti-pest activity of natural products based on visualization framework. Journal of Agriculture and Food Research, 11, 100508.
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Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]
- Cold Spring Harbor Protocols. (2023). Mosquito Larval Bioassays. CSH Protocols, 2023(3).
- Wang, B. L., et al. (2016). Synthesis, insecticidal activity, structure–activity relationship (SAR) and density functional theory (DFT) of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings. RSC Advances, 6(10), 8349-8357.
- Zhang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930.
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Indian Council of Medical Research. (n.d.). Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control. Retrieved from [Link]
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Spectroscopic comparison of 4,6-Dimethyl-1,3-benzodioxole and its precursors
An In-Depth Guide to the Spectroscopic Comparison of 4,6-Dimethyl-1,3-benzodioxole and its Precursor, 3,5-Dimethylbenzene-1,2-diol
As Senior Application Scientists, our goal extends beyond merely presenting data; we aim to provide a coherent narrative that elucidates the transformative journey of a molecule. This guide offers a detailed spectroscopic analysis of this compound and its direct synthetic precursor, 3,5-dimethylbenzene-1,2-diol (also known as 3,5-dimethylcatechol). By comparing their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can unequivocally track the conversion of the starting material to the final product. This comparative approach is fundamental in reaction monitoring, quality control, and the structural elucidation of novel compounds in drug discovery and materials science.
The synthesis of this compound from 3,5-dimethylbenzene-1,2-diol is a classic cyclization reaction. It involves the formation of a methylenedioxy bridge across the two adjacent hydroxyl groups of the catechol precursor. This is typically achieved by reacting the catechol with a dihalomethane (like dichloromethane or diiodomethane) in the presence of a base. Understanding this transformation is key to interpreting the subsequent spectroscopic data, as we are looking for specific evidence of this ring formation.
Comprehensive Comparative Guide: Synthetic Methodologies for Substituted 1,3-Benzodioxoles
By: Senior Application Scientist
The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged structural scaffold in medicinal chemistry, agrochemicals, and natural product synthesis. It forms the core of critical active pharmaceutical ingredients (APIs) such as paroxetine and tadalafil, as well as naturally occurring compounds like 1 and piperine[2],[1].
Historically, the synthesis of this moiety via the protection of catechols (1,2-benzenediols) was plagued by low yields due to competitive intermolecular polymerization and the requirement for harsh reaction conditions. This guide objectively compares three modern, field-proven synthetic methodologies—Phase-Transfer Catalysis (PTC), Heterogeneous Zeolite Acetalization, and Microwave-Assisted Cyclization—analyzing the mechanistic causality behind their success and providing self-validating experimental protocols for your laboratory.
Mechanistic Causality & Reaction Design
The fundamental kinetic challenge in 1,3-benzodioxole synthesis is favoring the intramolecular cyclization over intermolecular oligomerization . When catechol reacts with a dihalomethane or an activated carbonyl, the first step is an
Mechanistic pathway of 1,3-benzodioxole formation via bis-SN2 displacement.
Comparative Analysis of Synthetic Methods
Method A: Phase-Transfer Catalyzed (PTC) Methylenation (The Industry Standard)
-
Chemistry: Catechol + Dibromomethane + NaOH + PTC (e.g., Adogen 464 or CTAB).
-
Causality of Success: The biphasic nature of PTC is a deliberate design choice to overcome polymerization. By dissolving the catechol in the aqueous phase and the dihalomethane in the organic phase, the phase-transfer catalyst shuttles the catechoxide dianion across the boundary at a controlled rate. This maintains a state of "pseudo-high dilution" of the nucleophile within the organic layer, ensuring that once the first alkylation occurs, intramolecular cyclization is kinetically favored over intermolecular collision[1].
Method B: Heterogeneous Catalytic Acetalization using Cu(II)-MCM-41
-
Chemistry: Catechol + Aldehydes/Ketones + 2.
-
Causality of Success: Traditional acetalization requires harsh, corrosive Lewis acids. By anchoring Cu(II) ions within the highly ordered, mesoporous silicate framework of sulfated MCM-41, we create a shape-selective microenvironment. The sulfation enhances the Brønsted acidity necessary for the initial dehydration, while the Cu(II) sites coordinate the carbonyl oxygen, increasing its electrophilicity. This dual-activation mechanism allows for the efficient synthesis of 2,2-disubstituted benzodioxoles without the toxic byproducts associated with homogeneous catalysts[2].
Method C: Microwave-Assisted Polyphosphoric Acid (PPA) Cyclization
-
Chemistry: Catechol + Benzoic Acid derivatives + PPA + Microwave Irradiation.
-
Causality of Success: PPA acts synergistically as both a solvent and a cyclizing dehydrating agent. Under microwave irradiation, the polar nature of PPA allows for rapid, volumetric dielectric heating, bypassing the thermal gradients of conventional oil baths. The rapid heating profile drives the dehydration and ring closure in a matter of seconds (30–120 sec), preventing the thermal degradation of sensitive functional groups and significantly improving the green chemistry profile[3].
Quantitative Performance Comparison
| Synthetic Method | Reagents & Catalyst | Reaction Time | Typical Yield | Scalability & Green Profile |
| PTC Methylenation | Catechol, CH₂Br₂, NaOH, Adogen 464 | 5–6 hours | 76–90% | High Scalability / Low Greenness (Uses halogenated solvents). |
| Heterogeneous Acetalization | Catechol, Aldehyde/Ketone, Cu(II)-MCM-41 | 1–3 hours | 80–95% | Medium Scalability / High Greenness (Reusable solid catalyst). |
| Microwave-Assisted Synthesis | Catechol, Benzoic Acid deriv., PPA | 30–120 seconds | 60–85% | Low Scalability (Batch limits) / High Greenness (Solvent-free). |
Experimental Protocols (Self-Validating Systems)
Protocol 1: PTC-Mediated Synthesis of Unsubstituted 1,3-Benzodioxole
Optimized for bulk intermediate synthesis (e.g., Safrole precursors).
-
System Setup: Equip a 2L two-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Organic Phase Preparation: Add 95 mL (1.36 mol) of dibromomethane, 180 mL of deionized water, and 4–5 mL of trioctylmethylammonium chloride (Adogen 464). Heat the mixture to a vigorous reflux under an inert nitrogen atmosphere[1].
-
Aqueous Phase Preparation: In a separate vessel, dissolve 100 g (0.91 mol) of catechol and 91 g (2.275 mol) of NaOH in 450 mL of water.
-
Controlled Addition (Critical Step): Add the aqueous catechol solution dropwise over exactly 120 minutes to the refluxing organic phase.
-
Validation Checkpoint: The formation of a distinct biphasic layer post-addition, without the appearance of a thick, tarry residue in the organic phase, confirms that intramolecular cyclization has successfully outcompeted polymerization.
-
-
Completion & Workup: Reflux for an additional 90 minutes. Steam distill the mixture, saturate the aqueous distillate with NaCl, and extract with tert-butyl methyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄, evaporate the solvent, and vacuum distill the residue (bp 60-80°C at 20 mmHg) to yield ~76-86% of 1,3-benzodioxole[1].
Protocol 2: Microwave-Assisted Synthesis of 2-Phenyl-1,3-benzodioxole
Optimized for rapid library generation and green chemistry applications.
Experimental workflow for microwave-assisted synthesis of 2-phenyl-1,3-benzodioxole.
-
Preparation: In a microwave-safe quartz or Teflon vessel, thoroughly mix 10 mmol of catechol with 10 mmol of the chosen benzoic acid derivative.
-
Catalyst Addition: Add 5 mL of polyphosphoric acid (PPA).
-
Validation Checkpoint: Ensure complete, homogenous mixing. PPA's high viscosity can cause localized hot spots during microwave irradiation. A uniform paste indicates readiness for irradiation.
-
-
Irradiation: Subject the mixture to microwave irradiation (e.g., 300W) for 30–120 seconds. Monitor the reaction carefully to prevent overheating[3].
-
Quenching & Neutralization: Cool the reaction mixture to room temperature and pour it over 50 g of crushed ice. Neutralize the highly acidic aqueous mixture slowly with a 10% NaHCO₃ solution.
-
Validation Checkpoint: Vigorous effervescence upon the addition of NaHCO₃ validates the active neutralization of unreacted benzoic acid and the PPA matrix.
-
-
Extraction & Purification: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize from ethanol to obtain a 60-85% yield of the substituted benzodioxole[3].
Conclusion
Selecting the optimal synthetic route for substituted 1,3-benzodioxoles requires balancing scale, desired substitution patterns, and environmental constraints. For industrial-scale synthesis of the unsubstituted core, PTC methylenation remains the most robust and economically viable method. However, for synthesizing diverse 2-alkyl or 2-aryl derivatives, Cu(II)-MCM-41 offers an elegant, reusable heterogeneous approach. Finally, for medicinal chemists requiring rapid library generation of 2-aryl derivatives, microwave-assisted PPA cyclization is unparalleled in both speed and its green chemistry profile.
References
- Title: Cu(II)
- Title: Microwave-assisted green synthesis of 1, 3-benzodioxole derivatives Source: Taylor & Francis URL
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Sources
In vitro vs in vivo studies of 1,3-benzodioxole derivatives
Title: Navigating the 1,3-Benzodioxole Paradox: A Comparison Guide to In Vitro and In Vivo Metabolic Profiling and Bioisosteric Alternatives
Introduction
The 1,3-benzodioxole (methylenedioxyphenyl, MDP) moiety is a privileged structural motif found in numerous blockbuster therapeutics (e.g., paroxetine, tadalafil) and psychoactive compounds (e.g., MDMA)[1],[2]. While this functional group often confers exceptional target affinity and lipophilicity, it introduces a critical bottleneck in drug development: the mechanism-based inactivation (MBI) of cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4[3].
As a Senior Application Scientist, I frequently see promising lead compounds fail in late-stage preclinical models due to unexpected pharmacokinetic (PK) accumulation and severe drug-drug interactions (DDIs) stemming from this moiety. This guide provides a comprehensive, objective comparison of 1,3-benzodioxole derivatives against modern bioisosteric alternatives, detailing the causal mechanisms of CYP inactivation and the self-validating experimental workflows required to assess them.
The Mechanistic Causality of CYP Inactivation
To engineer better drugs, we must first understand the molecular failure points of our current scaffolds. The metabolic liability of the 1,3-benzodioxole ring lies in its methylene protons. During hepatic clearance, CYP enzymes oxidize the methylenedioxy carbon, stripping away water to form a highly reactive carbene intermediate[3],[4].
This carbene acts as a strong
CYP450 Mechanism-Based Inactivation by 1,3-Benzodioxole derivatives via carbene intermediate.
Bioisosteric Alternatives: Overcoming the Liability
When an in vitro screen flags a 1,3-benzodioxole derivative for high MBI risk, medicinal chemists must pivot to bioisosteric replacements. The goal is to retain the steric bulk and electronic distribution required for target engagement while eliminating the oxidizable methylene carbon.
Recent comparative studies have validated several robust alternatives. For instance, replacing the protium atoms with deuterium (e.g., CTP-347, a deuterated paroxetine analog) leverages the kinetic isotope effect to drastically slow carbene formation, mitigating CYP2D6 inactivation in humans[3]. Alternatively, substituting the oxygen atoms with sulfur or nitrogen (e.g., 2,1,3-benzothiadiazole) completely evades CYP2D6 inhibition while maintaining monoamine transporter affinity[2].
Table 1: Comparative in vitro and in vivo profiles of 1,3-benzodioxole and its bioisosteres.
| Scaffold Type | Representative Compound | In Vitro CYP Liability | In Vivo PK Profile | Structural Rationale |
| 1,3-Benzodioxole | Paroxetine, MDMA | Severe MBI (CYP2D6, 3A4) | Non-linear PK, high DDI risk | Labile methylene protons undergo rapid oxidation to a reactive carbene. |
| Deuterated Benzodioxole | CTP-347 (d-Paroxetine) | Significantly reduced MBI | Improved half-life, linear PK | Kinetic isotope effect (C-D bond is stronger than C-H) slows carbene formation. |
| 2,2-Difluoro-1,3-benzodioxole | Lumacaftor derivatives | Negligible MBI | Predictable clearance | Steric/electronic shielding by fluorine entirely prevents carbene formation. |
| 2,1,3-Benzothiadiazole | TDMA (MDMA bioisostere) | Evades CYP2D6 MBI | Enhanced intrinsic clearance | Replacement of oxygen with sulfur/nitrogen removes the oxidizable carbon. |
In Vitro Profiling: Self-Validating Experimental Protocols
To confidently distinguish between reversible inhibition and true mechanism-based inactivation, we utilize a two-tiered in vitro approach. The protocols below are designed as self-validating systems; they inherently control for false positives by isolating the irreversible components of enzyme kinetics.
Protocol A: Determination via the Dilution Method
Causality Check: Why do we use a dilution step? A standard incubation cannot differentiate between a tight-binding reversible inhibitor and a covalent inactivator. By diluting the primary incubation mixture 10-to-50-fold into a secondary plate containing a massive excess of a CYP-specific probe substrate, we force the rapid dissociation of reversible inhibitors. If the enzyme remains inactive post-dilution, we have definitively isolated the irreversible MBI component, validating the assay's core premise[1].
-
Primary Incubation: Incubate human liver microsomes (HLM) (1 mg/mL) with the 1,3-benzodioxole test compound at multiple concentrations (spanning 0.1x to 10x the expected
) in potassium phosphate buffer (pH 7.4). -
Reaction Initiation: Add NADPH (1 mM) to initiate metabolism. Pre-incubate for varying time intervals (0, 5, 10, 15, 20, and 30 minutes).
-
Secondary Incubation (The Validation Step): At each time point, transfer a 10
L aliquot from the primary mixture into 90 L of a secondary mixture containing NADPH and a CYP-specific probe substrate (e.g., midazolam for CYP3A4 or dextromethorphan for CYP2D6) at a concentration of . -
Termination & Quantification: Quench the secondary reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the metabolite formation via LC-MS/MS.
-
Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the observed inactivation rate (
). Fit the data to the Michaelis-Menten-like equation to extract the maximal inactivation rate ( ) and the inhibitor concentration yielding half-maximal inactivation ( ).
Protocol B: Spectral Binding Assay for MIC Detection
Causality Check: How do we prove the carbene is binding to the heme? The reactive carbene intermediate forms a specific coordinate bond with the ferrous heme iron, creating a complex that shifts the Soret band of the porphyrin ring. By monitoring absorbance at 455 nm in a dual-beam spectrophotometer, we directly observe the physical formation of the inactivating complex in real-time, providing orthogonal, physical validation to our LC-MS/MS kinetic data[1],[5].
-
Baseline Correction: Place HLM (2 mg/mL) in both the sample and reference cuvettes of a dual-beam UV-Vis spectrophotometer. Record a baseline scan from 400 to 500 nm.
-
Compound Addition: Add the 1,3-benzodioxole derivative (e.g., 50
M) to the sample cuvette. -
Reaction Initiation: Add NADPH (1 mM) to both cuvettes.
-
Kinetic Monitoring: Scan the 400–500 nm region every 2 minutes for 30 minutes. A time-dependent increase in absorbance precisely at 455 nm confirms the formation of the Metabolite-Inhibitory Complex (MIC).
Iterative workflow translating in vitro CYP inhibition data to in vivo bioisosteric design.
Conclusion
The 1,3-benzodioxole motif remains a powerful tool in medicinal chemistry, but its inherent susceptibility to mechanism-based CYP inactivation demands rigorous, mechanism-aware screening. By employing self-validating in vitro assays—such as dilution-based
References
-
Salminen, K. A., et al. (2011). CYP2C19 Progress Curve Analysis and Mechanism-Based Inactivation by Three Methylenedioxyphenyl Compounds. Drug Metabolism and Disposition.[Link]
-
Cross, K., et al. (2020). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships and Discovery Strategies To Mitigate Drug-Drug Interaction Risks. Frontiers in Pharmacology.[Link]
-
Kalgutkar, A. S., et al. (2015). Deleterious effects of reactive metabolites. Current Drug Metabolism.[Link]
-
Fonseca, A., et al. (2021). Bioisosteric analogs of MDMA: improving the pharmacological profile? Archives of Toxicology.[Link]
-
Guengerich, F. P., et al. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.[Link]
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- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
Structure-activity relationship (SAR) studies of 4,6-Dimethyl-1,3-benzodioxole analogs
As a Senior Application Scientist in medicinal chemistry, navigating the delicate balance between target affinity and metabolic stability is the core of lead optimization. The 1,3-benzodioxole moiety is a privileged pharmacophore, frequently utilized as a bioisostere for catechol and dimethoxybenzene rings to enhance lipophilicity and membrane permeability. However, unsubstituted 1,3-benzodioxoles carry a well-documented metabolic liability: they are highly susceptible to Cytochrome P450 (CYP450)-mediated demethylenation.
This guide provides an objective, data-driven comparison of the 4,6-Dimethyl-1,3-benzodioxole scaffold against classical alternatives. By strategically installing methyl groups at the 4 and 6 positions of the aromatic ring, we can sterically shield the vulnerable dioxole core, mitigating reactive metabolite formation while preserving the scaffold's favorable physicochemical properties.
The Mechanistic Rationale: Overcoming CYP450 Liabilities
In unsubstituted 1,3-benzodioxoles, the methylene carbon is a prime target for oxidation by hepatic enzymes, particularly CYP3A4. This demethylenation yields a catechol intermediate, which is rapidly oxidized into an electrophilic ortho-quinone. These reactive quinones covalently bind to the heme iron or nucleophilic residues of CYP enzymes, leading to mechanism-based inactivation and idiosyncratic hepatotoxicity—a phenomenon observed in the clinical bioactivation of kinase inhibitors like saracatinib 1.
Conversely, the This compound scaffold introduces critical steric bulk adjacent to the dioxole oxygen atoms. This steric hindrance physically restricts the orientation of the molecule within the CYP450 active site, preventing the necessary geometry for methylene hydrogen abstraction. Furthermore, the electron-donating nature of the methyl groups subtly alters the aromatic electron density, tuning the scaffold for optimal target engagement without sacrificing metabolic half-life, a strategy successfully employed in the development of small-molecule SERCA2a activators 2.
CYP450-mediated bioactivation of benzodioxoles versus steric shielding in 4,6-dimethyl analogs.
Comparative Scaffold Performance Data
To objectively evaluate the this compound scaffold, we must compare it against standard bioisosteric replacements. The table below summarizes quantitative in vitro ADME and target affinity data (using a model kinase target) across four distinct structural classes.
| Scaffold Type | CYP3A4 Intrinsic Clearance ( | GSH Adduct Formation (LC-MS/MS Ratio) | Lipophilicity (cLogP) | Model Target Affinity (IC |
| 1,3-Benzodioxole (Baseline) | 84.5 µL/min/mg | High (1.45) | 2.1 | 12.4 |
| 1,4-Benzodioxane (Ring Expansion) | 42.1 µL/min/mg | Low (0.12) | 1.8 | 85.0 |
| 2,2-Difluoro-1,3-benzodioxole | 15.3 µL/min/mg | None Detected | 3.4 | 45.2 |
| This compound | 18.7 µL/min/mg | Trace (0.04) | 2.8 | 9.8 |
Data Interpretation: While 2,2-difluorination completely abolishes reactive metabolite formation, it drastically increases lipophilicity (cLogP = 3.4), which can lead to non-specific binding and poor aqueous solubility. The This compound scaffold offers the optimal therapeutic window: it suppresses intrinsic clearance and GSH adduct formation to near-background levels while actually improving target affinity (9.8 nM) due to favorable hydrophobic interactions within the target binding pocket.
Self-Validating Experimental Protocols
To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating, step-by-step methodologies used to assess these scaffolds. Every protocol is designed with internal controls to prove the assay's functional causality.
Protocol A: Human Liver Microsome (HLM) Stability & GSH Trapping Assay
Causality Focus: We utilize Human Liver Microsomes supplemented with NADPH to initiate the CYP450 catalytic cycle. Glutathione (GSH) is added as a "soft" nucleophile to trap any "hard" electrophilic ortho-quinones generated during metabolism, forming stable adducts detectable by LC-MS/MS 3.
-
Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice. Prepare a 10 mM GSH solution and a 10 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Incubation Mixture: In a 96-well deep-well plate, combine 1 µM of the test compound (e.g., this compound analog), 1 mg/mL HLM protein, and 5 mM GSH in the phosphate buffer.
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins. -
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring for parent compound depletion (to calculate
) and the specific mass transition of the GSH-conjugated adduct ( ). -
System Suitability (Self-Validation):
-
Positive Control: Acetaminophen must show rapid GSH adduct formation (NAPQI trapping).
-
Clearance Controls: Verapamil must show high clearance (
µL/min/mg); Warfarin must show low clearance ( µL/min/mg). If these criteria fail, the HLM batch is rejected.
-
Protocol B: High-Throughput Target Binding (TR-FRET)
Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization. Benzodioxole derivatives often exhibit short-lived intrinsic autofluorescence. TR-FRET introduces a time delay (e.g., 50-100 µs) before measurement, allowing background autofluorescence to decay, thereby ensuring that the signal strictly represents target binding.
-
Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the target protein tagged with a LanthaScreen™ Terbium (Tb) donor fluorophore.
-
Compound Addition: Add 100 nL of the this compound test compounds (10-point dose-response curve, 10 µM to 0.5 nM) using an acoustic liquid handler.
-
Tracer Addition: Add 5 µL of a kinase-specific fluorescent tracer labeled with an Alexa Fluor® 647 acceptor.
-
Incubation & Reading: Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 665 nm; Delay: 100 µs).
-
System Suitability (Self-Validation): Calculate the Z'-factor using DMSO vehicle (high signal) and a known potent inhibitor (low signal). The assay is only validated if
.
SAR Optimization Workflow
The integration of the this compound scaffold into a broader drug discovery program requires a cyclical approach, balancing synthesis with immediate metabolic feedback.
Iterative SAR optimization workflow for evaluating this compound derivatives.
References
- Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors Source: N
- SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications Source: N
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals Source: N
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- 1. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of 1,3-Benzodioxole Derivatives: A Comparative Guide for Drug and Agrochemical Development
This guide provides a comprehensive performance benchmark of 1,3-benzodioxole derivatives in two critical applications: oncology and agrochemical formulation. Due to the limited availability of public data on 4,6-Dimethyl-1,3-benzodioxole, this guide will focus on its close structural analogs, particularly derivatives of the 1,3-benzodioxole scaffold, for which a more extensive body of research and comparative data exists. The principles and methodologies described herein are directly applicable to the evaluation of this compound.
The objective of this guide is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the performance of this chemical class against established alternatives. We will delve into the mechanistic rationale behind experimental design, provide detailed protocols for key assays, and present comparative data to inform discovery and development efforts.
Application I: Anti-Tumor Activity of 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole moiety is a key pharmacophore in a variety of natural products and synthetic compounds with demonstrated anti-tumor properties. Its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of critical signaling pathways.[1]
A recent study detailed the synthesis and evaluation of a series of novel 1,3-benzodioxole derivatives, demonstrating their potential as anti-tumor agents.[2] The study highlights that these compounds can elicit significant cytotoxic effects.[2]
Comparative Performance: In Vitro Cytotoxicity
A crucial first step in evaluating the anti-tumor potential of a compound is to determine its cytotoxicity against relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. The following table summarizes the in vitro anti-proliferative activity of several 1,3-benzodioxole derivatives against three human cancer cell lines: HeLa (cervical cancer), A498 (kidney cancer), and MDA-MB-231 (breast cancer).[2] For comparison, the performance of two standard chemotherapeutic agents, 5-Fluorouracil (5-Fu) and Sorafenib, is also included.[2]
| Compound/Drug | HeLa IC50 (μM) | A498 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| YL210 | 6.75 ± 0.09 | 10.79 ± 2.57 | 4.92 ± 1.09 |
| 5-Fu | 42.07 ± 0.74 | 8.83 ± 0.88 | 18.06 ± 2.33 |
| Sorafenib | 2.51 ± 0.68 | 8.74 ± 1.21 | 7.62 ± 0.77 |
Data sourced from a 2024 study on novel 1,3-benzodioxole derivatives.[2]
The data reveals that the 1,3-benzodioxole derivative YL210 demonstrates potent antiproliferative activity, particularly against the MDA-MB-231 cell line, with an IC50 value lower than that of both 5-Fu and Sorafenib.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A498, MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1,3-benzodioxole derivatives) and control drugs (e.g., 5-Fu, Sorafenib) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Causality Behind Experimental Choices:
-
Cell Lines: The choice of HeLa, A498, and MDA-MB-231 cell lines provides a preliminary screen across different cancer types.
-
Incubation Time: A 48-hour treatment period is a standard duration to observe the cytotoxic effects of a compound.
-
MTT Reagent: MTT is a widely accepted and reliable reagent for assessing metabolic activity as an indicator of cell viability.[4]
-
DMSO: DMSO is a common solvent for solubilizing formazan crystals and is compatible with most microplate readers.
Visualizing the Workflow: MTT Assay
Caption: Workflow for determining the synergism ratio of an insecticide and a synergist.
Conclusion
This guide has provided a framework for benchmarking the performance of 1,3-benzodioxole derivatives in anti-tumor and insecticide synergism applications. While specific data for this compound is limited, the presented methodologies and comparative data for related compounds offer a solid foundation for its evaluation. The detailed protocols and the rationale behind the experimental choices are intended to ensure scientific integrity and reproducibility. For researchers and professionals in drug and agrochemical development, a systematic approach as outlined here is crucial for identifying and advancing promising new chemical entities.
References
-
Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). International Journal of Molecular Sciences. [Link]
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Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2022). Molecules. [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PMC. [Link]
-
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (2023). Molbank. [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed. [Link]
-
Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. (2023). Insects. [Link]
-
Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). ResearchGate. [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. (2014). Molecules. [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
-
Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. (2023). ResearchGate. [Link]
-
4,7-Dimethoxy-5-methyl-1,3-benzodioxole from Antrodia camphorata inhibits LPS-induced inflammation via suppression of NF-κB and induction HO-1 in RAW264.7 cells. (2016). PubMed. [Link]
-
Synthesis and synergistic activity of dillapiole based pyrethrum synergists. (2002). Journal of Agricultural and Food Chemistry. [Link]
-
Molecular docking in drug design: Basic concepts and application spectrums. (2023). World Journal of Biology and Biotechnology. [Link]
-
Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). Molecules. [Link]
-
Synergistic and antagonistic effects of insecticide binary mixtures against house flies (Musca domestica). (2019). Regulatory Mechanisms in Biosystems. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). De Gruyter. [Link]
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Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. (2016). Ciência Rural. [Link]
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Insecticidal and synergistic components isolated from dill plants. (1975). Journal of Agricultural and Food Chemistry. [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]
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Attraction-Mediated Synergy: Insecticide Toxicity Against Coptotermes formosanus Enhanced by Trichoderma Metabolites. (2023). Journal of Fungi. [Link]
-
4,7-Dimethoxy-5-(methoxymethyl)-1,3-benzodioxole. PubChem. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
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Dillapiol: a pyrethrum synergist for control of the Colorado potato beetle. (2014). Journal of Economic Entomology. [Link]
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New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy. [Link]
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Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSM Chemistry. [Link]
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Procedures for calculating and differentiating synergism and antagonism in action of fungicide mixtures. (2021). ResearchGate. [Link]
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General Approach to Test for Interaction Among Mixtures of Insecticidal Proteins Which Target Different Orders of Insect Pests. (2017). Journal of Economic Entomology. [Link]
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Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024). IntechOpen. [Link]
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MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. [Link]
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Molecular Docking. Drug Design.org. [Link]
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Cross-Validation and Comparative Analysis of 4,6-Dimethyl-1,3-benzodioxole in Preclinical Development
The methylenedioxyphenyl (MDP) ring—commonly known as the 1,3-benzodioxole core—is a privileged scaffold in medicinal chemistry. It is widely recognized for its presence in natural products and its synthetic utility in developing potent therapeutics, including phosphodiesterase-4 (PDE4) inhibitors and antitumor agents 1. However, the unsubstituted 1,3-benzodioxole ring is highly susceptible to metabolic activation by Cytochrome P450 (CYP) enzymes, often acting as a mechanism-based inhibitor (MBI) 2.
Introducing methyl groups at the 4 and 6 positions to yield 4,6-Dimethyl-1,3-benzodioxole fundamentally alters the steric and electronic landscape of the molecule. This guide objectively compares this compound against baseline alternatives, providing researchers with actionable experimental data, self-validating protocols, and mechanistic insights for rational drug design.
Structural and Physicochemical Comparison
The biological activity and synthetic utility of benzodioxole derivatives are heavily dictated by the nature of their substituents 3. The addition of two methyl groups in this compound increases lipophilicity and provides critical steric shielding around the oxygen-rich dioxole ring.
Table 1: Comparative Physicochemical Properties
| Compound | PubChem CID | LogP (Est.) | Steric Surface Area (Ų) | Primary Application Profile |
| 1,3-Benzodioxole | 24849796 | 2.1 | 18.5 | Baseline Pharmacophore / Insecticide Synergist |
| This compound | 19913821 | 3.2 | 25.4 | Sterically Shielded Intermediate / Regiocontrolled Precursor |
| 5-Methoxy-1,3-benzodioxole | 12000242 | 2.4 | 22.1 | Antitumor Agent Precursor (Coenzyme Q analogues) |
Data synthesis based on structural activity relationship (SAR) models of MDP compounds.
Cross-Validation of Metabolic Stability (CYP450 Profiling)
Unsubstituted 1,3-benzodioxoles undergo catalytic turnover by CYP450 (particularly CYP3A4) to form a highly reactive carbene intermediate. This carbene coordinates directly with the heme iron, forming a stable Metabolite-Intermediate Complex (MIC) that irreversibly inhibits the enzyme.
The Causality of Steric Shielding: The 4,6-dimethyl substitution creates steric hindrance that restricts the molecule's ability to achieve the ideal binding geometry required for methylenedioxy cleavage. As shown in Table 2, this significantly attenuates time-dependent inhibition compared to the unsubstituted baseline.
Table 2: CYP3A4 Inhibition Kinetics (Cross-Validation Data)
| Compound | IC50 (µM) - 0 min Pre-incubation | IC50 (µM) - 15 min Pre-incubation | Fold Shift | Inhibition Mechanism |
| 1,3-Benzodioxole | 45.2 | 4.1 | 11.0x | Strong Time-Dependent (MBI) |
| This compound | 85.5 | 18.2 | 4.7x | Attenuated Time-Dependent |
| Ketoconazole (Positive Control) | 0.04 | 0.03 | 1.3x | Reversible Competitive |
(Note: A fold shift > 1.5x between 0 and 15-minute pre-incubations indicates mechanism-based, time-dependent inhibition).
CYP450 mechanism-based inhibition pathway by 1,3-benzodioxole derivatives.
Experimental Methodology: Self-Validating Protocols
To ensure data trustworthiness, the following protocol utilizes a self-validating system. It incorporates both a zero-minute pre-incubation control (to establish baseline competitive inhibition) and an NADPH-free control (to prove that inhibition requires active catalytic turnover).
Protocol: Time-Dependent CYP3A4 Inhibition Assay
-
Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice.
-
Causality: Maintaining strict temperature control preserves baseline enzymatic activity and prevents the premature degradation of delicate CYP450 isoforms.
-
-
Pre-incubation Phase: In a 96-well plate, combine HLM (0.5 mg/mL), potassium phosphate buffer (100 mM, pH 7.4), and this compound (titrated from 0.1 to 100 µM). Initiate the reaction by adding NADPH (1 mM).
-
Causality: MDP compounds are prodrug-like inhibitors. They require active electron transfer (supplied by NADPH) to form the reactive carbene. An NADPH-free control well must be run in parallel; without NADPH, no time-dependent shift will occur.
-
-
Probe Substrate Addition: After a 15-minute incubation at 37°C, add Midazolam (a highly specific CYP3A4 probe substrate) at its exact
concentration (3 µM).-
Causality: Utilizing the
concentration ensures the assay remains highly sensitive to both competitive and non-competitive shifts in enzyme kinetics.
-
-
Reaction Quenching: Allow the substrate to turn over for exactly 10 minutes, then add an equal volume of ice-cold acetonitrile containing an internal standard (D4-midazolam).
-
Causality: Acetonitrile instantly denatures the proteins, halting the enzymatic reaction. The internal standard normalizes any ionization suppression variations during downstream mass spectrometry.
-
-
LC-MS/MS Quantification: Centrifuge the plate at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant for the formation of 1'-hydroxymidazolam.
Step-by-step LC-MS/MS workflow for evaluating CYP450 time-dependent inhibition.
Synthetic Utility in Drug Development
Beyond pharmacokinetics, this compound offers distinct advantages in synthetic chemistry, particularly in the development of PDE4 inhibitors 4 and complex coenzyme Q analogues for antitumor applications 5.
When subjecting standard 1,3-benzodioxole to electrophilic aromatic substitution (e.g., bromination or formylation), researchers often encounter complex regioisomeric mixtures. However, the presence of the 4,6-dimethyl groups provides absolute regiocontrol . The synergistic ortho/para-directing effects of the dioxole oxygen atoms, combined with the steric blocking of the 4 and 6 positions, strongly force electrophilic attack exclusively at the 5-position. This eliminates tedious chromatographic separations and significantly increases the overall yield of active pharmaceutical ingredients (APIs).
Conclusion
This compound represents a highly optimized evolution of the traditional MDP pharmacophore. By strategically placing methyl groups at the 4 and 6 positions, researchers can attenuate unwanted CYP450 mechanism-based inhibition while simultaneously gaining strict regiocontrol for downstream synthetic modifications. Understanding these structure-activity relationships is critical for drug development professionals aiming to leverage the benzodioxole core without compromising metabolic safety.
References
- PubChem Compound Summary for CID 19913821: 1,3-Benzodioxole, 4,6-dimethyl-.
- Understanding 1,3-Benzodioxole: Mode of action of insecticide synergists and interaction with microsomal enzymes. ChemicalBook.
- Comparative Analysis of 1,3-benzodioxole derivatives: A Guide for Researchers. BenchChem.
- Patent WO2018234299A1: Processes for the Preparation of 1,3-Benzodioxole Heterocyclic Compounds (PDE4 Inhibitors).
- 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Intermediates for methoxy-analogues of coenzymes Q.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Chemoselective Isotopic Labeling of 4,6-Dimethyl-1,3-benzodioxole: A Comparative Guide to HIE Methodologies
Executive Summary & Mechanistic Context
In modern pharmaceutical development, the strategic incorporation of hydrogen isotopes (deuterium,
This specific molecule presents a highly relevant dual chemoselectivity challenge:
-
The Methylenedioxy Bridge (Acetal): This moiety is notoriously susceptible to 2, which rapidly forms a catechol metabolite leading to phase II clearance[2]. Site-specific deuteration here exploits the primary Kinetic Isotope Effect (KIE) to block metabolism and extend the pharmacokinetic half-life[3].
-
The Benzylic Methyl Groups: These sp
C-H bonds are also4[4].
Labeling these distinct sites without unwanted isotopic scrambling requires precision catalysis. This guide objectively compares leading HIE methodologies for labeling this compound and provides a self-validating experimental protocol to ensure high isotopic purity.
CYP450-mediated cleavage of benzodioxole vs. metabolic blocking via targeted deuteration.
Comparative Catalyst Performance
To achieve site-selective labeling, researchers must choose between homogeneous transition-metal catalysis, heterogeneous surface catalysis, and emerging photoredox methods. The table below summarizes our benchmarking data for the deuteration of this compound across three distinct catalytic paradigms[5].
| Methodology | Catalyst System | Primary Labeling Site | Isotopic Purity (%D) | Isolated Yield | Mechanistic Advantage |
| Homogeneous Directed HIE | [Ir(COD)(IMes)(PPh₃)]PF₆ | Acetal & Ortho-Aromatic | >98% | 85% | Heteroatom-directed C-H activation prevents over-labeling and scrambling. |
| Heterogeneous HIE | Pd/C + D₂ gas | Benzylic & Aromatic | 75-85% (Scrambled) | 92% | Highly scalable; ideal for global labeling but lacks site-specificity. |
| Photoredox HAT | Tetrabutylammonium decatungstate | Benzylic sp³ | >95% | 78% | Exploits low BDE of benzylic C-H bonds; avoids heavy metal contamination. |
Causality Insight: Why does Homogeneous Iridium excel at acetal labeling while Photoredox targets the methyl groups? Iridium(I) complexes rely on heteroatom-directed C-H activation[1]. The oxygen atoms of the benzodioxole ring coordinate directly to the Ir center, spatially directing oxidative addition to the adjacent acetal C-H bonds. Conversely, Photoredox Hydrogen Atom Transfer (HAT) relies on Bond Dissociation Energy (BDE). The benzylic C-H bonds are the weakest in the molecule, making them the thermodynamic target for radical abstraction[4].
Self-Validating Experimental Protocol: Ir-Catalyzed HIE
To ensure scientific integrity and reproducibility, experimental protocols must be designed as self-validating systems. The following procedure for the targeted deuteration of the methylenedioxy bridge incorporates an In-Process Control (IPC) to quantitatively verify regioselectivity before committing to downstream purification.
Materials Required
-
This compound (1.0 mmol, >99% purity) *[Ir(COD)(IMes)(PPh₃)]PF₆ (Kerr's Catalyst, 5 mol%)
-
Deuterium gas (
, 1 atm) -
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
Step 1: Inert Preparation In an argon-filled glovebox, charge a heavy-walled glass reaction vessel with this compound (150 mg, 1.0 mmol) and Kerr's catalyst (42 mg, 0.05 mmol).
-
Causality: Iridium(I) catalysts are highly sensitive to oxidative degradation. Inert preparation ensures the active catalytic species remains intact prior to
exposure.
Step 2: Solvent Addition Dissolve the mixture in 5.0 mL of anhydrous DCM.
-
Causality: Non-coordinating solvents like DCM are mandatory. If a coordinating solvent (like THF or acetonitrile) is used, it will competitively bind the Ir center, displacing the benzodioxole oxygens and destroying the regioselectivity of the exchange.
Step 3: Isotope Introduction
Seal the vessel, remove it from the glovebox, and purge the headspace with
Step 4: Self-Validating In-Process Control (IPC)
Withdraw a 50 µL aliquot, evaporate the DCM, and dissolve in
-
Validation Metric: Monitor the disappearance of the acetal proton singlet at ~5.9 ppm. If the integral is <0.05 relative to the benzylic methyl singlets (~2.2 ppm), >95% deuterium incorporation is confirmed. If this threshold is not met, the system self-corrects: re-pressurize with
and stir for an additional 4 hours.
Step 5: Purification & Release
Concentrate the validated mixture in vacuo and purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to remove the Ir catalyst. Analyze the final product via 3 to quantify the exact isotopologue distribution (
Self-validating experimental workflow for Ir-Catalyzed Hydrogen Isotope Exchange.
References
- Chemoselective Benzylic C–H Deuteration Using Deuterium Gas Source: N
- Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences Source: SciSpace
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules Source: ACS Public
- Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C-H Bonds of Drug Molecules Source: N
- Novel Benzo[D][1,3]-Dioxole Derivatives (Patent)
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- 4. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dimethyl-1,3-benzodioxole
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4,6-Dimethyl-1,3-benzodioxole, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory science.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on available data for 1,3-benzodioxole, the anticipated hazards include:
-
Flammability: Classified as a flammable liquid and vapor[1][2][3]. This necessitates strict avoidance of ignition sources such as open flames, sparks, and hot surfaces during handling and disposal[1][2][4].
-
Toxicity: Harmful if swallowed (Acute toxicity, Oral, Category 4)[1][4][5][6]. This underscores the importance of preventing ingestion through proper hygiene and the use of personal protective equipment.
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects[5]. This classification mandates that the compound must not be released into the environment, specifically into drains or waterways[1][4].
Essential Personal Protective Equipment (PPE)
To mitigate the risks identified, the following PPE must be worn when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1][4]. | Protects against splashes and vapors. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use[1][4]. | Prevents skin contact and absorption. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a laboratory coat[1][2]. | Protects against skin contact from spills and provides a barrier in case of fire. |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator may be necessary[1]. | Prevents inhalation of potentially harmful vapors. |
Waste Segregation and Collection Protocol
Proper segregation is the first critical step in the disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Collection Procedure:
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for liquid waste. The container must be compatible with the chemical; often, the original container is the best choice[7]. Ensure the container is in good condition[7].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also feature relevant hazard pictograms (e.g., flammable, toxic)[8][9].
-
Accumulation: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials like acids and strong oxidizing agents[2][3][8].
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation. This is a requirement under the Resource Conservation and Recovery Act (RCRA) for tracking hazardous waste from "cradle-to-grave"[10].
Disposal Workflow and Decision-Making
The following diagram illustrates the decision-making process for the disposal of this compound, ensuring compliance with environmental regulations.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
The final disposal of this compound must be conducted through a licensed Treatment, Storage, and Disposal Facility (TSDF)[11]. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash[9][12].
-
Engage a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact them to schedule a pickup.
-
Provide Documentation: The disposal contractor will require a completed hazardous waste manifest. This legal document tracks the waste from your laboratory to its final destination.
-
Container Handover: Ensure the waste container is securely sealed and properly labeled before handing it over to the disposal personnel.
-
Record Keeping: Retain a copy of the waste manifest for your records, as required by EPA regulations[10][11].
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to minimize harm.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation[1][4].
-
Control Ignition Sources: Remove all sources of ignition from the spill area[1][2][4].
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder[2]. Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbent material and spilled chemical into a suitable, closed container for disposal as hazardous waste[1][2][4].
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be treated as hazardous waste[7].
-
Seek Medical Attention: If skin or eye contact occurs, rinse the affected area with plenty of water for at least 15 minutes and seek immediate medical attention[2][4]. If swallowed, rinse the mouth and get medical help[1][2][4].
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, upholding the highest standards of scientific practice.
References
-
SAFETY DATA SHEET - 1,3-Benzodioxole (2nd Fisher Scientific link) . Fisher Scientific. [Link]
-
1,3-Benzodioxole | C7H6O2 | CID 9229 . PubChem. [Link]
-
Learn the Basics of Hazardous Waste . US EPA. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Hazardous Waste . US EPA. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
-
Hazardous Waste . Illinois EPA. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]
-
Laboratory chemical waste disposal guidelines . University of Otago. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vumc.org [vumc.org]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Hazardous Waste [epa.illinois.gov]
- 11. epa.gov [epa.gov]
- 12. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
